2-Picoline-N-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZKDDTWZYUZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-19-1, 51279-53-9 | |
| Record name | Pyridine, 2-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpyridine 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, methyl-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051279539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpyridine 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-methyl-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-methylpyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPYRIDINE 1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G41PJ47D1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Bonding of 2-Picoline-N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding characteristics of 2-Picoline-N-oxide, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The document details its structural parameters derived from X-ray crystallography, insights from spectroscopic analysis, and a discussion of its synthesis and reactivity.
Molecular Structure
This compound, also known as 2-methylpyridine-N-oxide, possesses a planar pyridine ring with an oxygen atom coordinated to the nitrogen atom. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity and intermolecular interactions.
Crystal Structure and Geometric Parameters
The precise molecular geometry of this compound in the solid state has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca.[1] The key structural parameters are summarized in the table below.
| Parameter | Bond Length (Å) | Bond/Torsion Angle (°) |
| Bond Lengths | ||
| N1-O1 | 1.305 | |
| N1-C2 | 1.363 | |
| N1-C6 | 1.352 | |
| C2-C3 | 1.375 | |
| C3-C4 | 1.371 | |
| C4-C5 | 1.368 | |
| C5-C6 | 1.378 | |
| C2-C7 | 1.493 | |
| Bond Angles | ||
| O1-N1-C2 | 119.3 | |
| O1-N1-C6 | 119.8 | |
| C2-N1-C6 | 120.9 | |
| N1-C2-C3 | 120.1 | |
| C2-C3-C4 | 120.1 | |
| C3-C4-C5 | 119.6 | |
| C4-C5-C6 | 120.4 | |
| N1-C6-C5 | 118.9 | |
| N1-C2-C7 | 117.0 | |
| C3-C2-C7 | 122.9 | |
| Torsion Angles | ||
| O1-N1-C2-C7 | -3.1 | |
| C6-N1-C2-C7 | 177.5 |
Data extracted from the crystallographic study by Betz et al. (2011).[1]
The planarity of the pyridine ring is a key feature, and the N-O bond length is consistent with a significant degree of double bond character, arising from resonance delocalization of the nitrogen lone pair and the pi-electrons of the ring.
Bonding Characteristics
The bonding in this compound is characterized by the interplay of the aromatic pyridine ring and the polar N-oxide group. This results in a molecule with a significant dipole moment and distinct spectroscopic signatures.
Dipole Moment
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy are essential tools for the characterization of this compound. The electron-withdrawing nature of the N-oxide group generally leads to a downfield shift of the ring proton and carbon signals compared to 2-picoline.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key vibrational modes. A strong absorption band corresponding to the N-O stretching vibration is a hallmark of this class of compounds. The exact position of this band can be influenced by the electronic nature of substituents on the pyridine ring.
| Spectroscopic Data | Chemical Shift (ppm) or Wavenumber (cm-1) |
| 1H NMR | Specific shifts depend on the solvent and instrument. |
| 13C NMR | Specific shifts depend on the solvent and instrument. |
| IR (N-O Stretch) | ~1250 cm-1 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the oxidation of 2-picoline.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis and purification of this compound.
Detailed Methodology:
-
Dissolve 2-picoline in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add the oxidizing agent (e.g., meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide) portion-wise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up to remove excess oxidant and by-products.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
X-ray Crystallography
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Grow suitable single crystals of this compound, for example, by slow evaporation from a suitable solvent.
-
Mount a crystal of appropriate size on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 200 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1]
-
Process the collected data, including integration of reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[1]
Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to an NMR tube.
-
Acquire 1H and 13C NMR spectra on a spectrometer of appropriate field strength.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
FTIR Spectroscopy:
-
Prepare the sample, for instance, as a thin film on a suitable IR-transparent window (e.g., KBr) or as a KBr pellet.
-
Record the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm-1).
-
Identify the characteristic absorption bands, particularly the N-O stretching vibration.
Reactivity
The N-oxide group significantly influences the reactivity of the pyridine ring. It activates the positions ortho and para to the nitrogen atom towards nucleophilic attack and can also direct electrophilic substitution.
A classic example of the reactivity of this compound is its reaction with acetic anhydride, which leads to the formation of 2-pyridylcarbinol acetate.
Reaction Pathway of this compound with Acetic Anhydride:
Caption: Simplified reaction pathway for the rearrangement of this compound with acetic anhydride.
This reaction proceeds through an initial acylation of the N-oxide oxygen, followed by deprotonation of the methyl group and a subsequent[1][1]-sigmatropic rearrangement. This reactivity highlights the utility of this compound as a versatile intermediate in the synthesis of more complex substituted pyridines.
References
The Oxidation of 2-Picoline to 2-Picoline-N-Oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of 2-picoline to 2-picoline-N-oxide is a pivotal transformation in synthetic organic chemistry, providing a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides an in-depth analysis of the core mechanisms, experimental protocols, and quantitative data associated with the N-oxidation of 2-picoline. Various oxidation methodologies are explored, including the use of hydrogen peroxide, peracetic acid, and urea-hydrogen peroxide, with a focus on reaction conditions, catalysts, and yields. Detailed experimental procedures are provided to enable the replication of these key transformations. Furthermore, this guide employs visualizations to elucidate reaction pathways and experimental workflows, offering a clear and comprehensive resource for professionals in the field.
Introduction
This compound, a derivative of pyridine, serves as a crucial building block in the development of numerous organic compounds.[1] The introduction of the N-oxide functionality enhances the reactivity of the pyridine ring, facilitating a variety of subsequent transformations.[2] Understanding the mechanism of its formation from 2-picoline is essential for optimizing reaction conditions and achieving high yields of the desired product. This document details the prevalent methods for this oxidation, presenting a comparative analysis of their efficiency and practicality.
Oxidation Mechanisms and Methodologies
The N-oxidation of 2-picoline involves the donation of an oxygen atom to the nitrogen atom of the pyridine ring. This can be achieved through various oxidizing agents, each with its own mechanistic pathway and optimal reaction conditions.
Oxidation with Peroxy Acids
Peroxy acids, such as peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the N-oxidation of pyridines.[3] The reaction proceeds through a concerted mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the peroxy acid.
A general workflow for selecting an appropriate oxidation method is presented below:
Oxidation with Hydrogen Peroxide
Hydrogen peroxide, in the presence of an acid catalyst such as acetic acid or a heteropolyacid, is a common and environmentally friendly oxidizing agent.[4][5] The acid protonates the hydrogen peroxide, increasing its electrophilicity and facilitating the attack by the pyridine nitrogen.
The proposed mechanism for the acid-catalyzed oxidation of 2-picoline with hydrogen peroxide is depicted below:
Oxidation with Urea-Hydrogen Peroxide (UHP)
Urea-hydrogen peroxide is a stable, solid source of hydrogen peroxide, offering a safer alternative to handling concentrated aqueous solutions.[6] In the presence of an activator, such as trifluoroacetic anhydride, UHP effectively oxidizes 2-picoline to its N-oxide.
Quantitative Data Summary
The following tables summarize the quantitative data for various methods of 2-picoline N-oxidation.
| Oxidizing Agent | Catalyst/Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Peracetic Acid (40%) | None | Acetic Acid | 85 | 1 | 78-83 | [7] |
| Hydrogen Peroxide | Phosphotungstic Acid | Water | 85-90 | 5-10 | High (not specified) | [4] |
| Urea-Hydrogen Peroxide | Trifluoroacetic Anhydride | 1,4-Dioxane | 50 | Overnight | Not Specified | [6] |
| Hydrogen Peroxide | Maleic Anhydride | Acetic Acid | 70-80 | Not Specified | Not Specified | [8] |
Table 1: Comparison of Oxidation Methods for 2-Picoline to this compound.
Experimental Protocols
Protocol 1: Oxidation with Peracetic Acid
This protocol is adapted from Organic Syntheses.[7]
Materials:
-
2-Picoline
-
40% Peracetic Acid
-
Isopropyl Alcohol
-
Ether
-
Hydrogen Chloride (gas)
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 1.39 moles of 2-picoline.
-
With stirring, add 1.50 moles of 40% peracetic acid at a rate that maintains the temperature at 85°C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature of the mixture drops to 40°C.
-
To isolate the product as the hydrochloride salt, bubble a slight excess of gaseous hydrogen chloride into the reaction mixture.
-
Remove acetic acid and excess peracetic acid by warming on a steam bath under vacuum.
-
Purify the residual this compound hydrochloride by refluxing with 300 ml of isopropyl alcohol for 30 minutes, followed by cooling and filtration.
-
Wash the crystals with isopropyl alcohol and then with ether to yield the final product.
Protocol 2: Oxidation with Hydrogen Peroxide and Phosphotungstic Acid Catalyst
This protocol is based on a patented method.[4]
Materials:
-
2-Picoline
-
Phosphotungstic Acid Solution
-
Hydrogen Peroxide (30-50%)
-
Sodium Hydroxide Solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
Prepare a phosphotungstic acid catalyst solution.
-
To 200-250 parts by weight of 2-picoline, slowly add the phosphotungstic acid solution with stirring.
-
Heat the mixture in a water bath to 85-90°C.
-
Add 300-380 parts by weight of hydrogen peroxide dropwise at a rate of 50-65 parts by weight per hour.
-
Maintain the reaction temperature at 83-88°C for 5-10 hours.
-
Cool the reaction mixture to 25-40°C and adjust the pH to 7-9 with a dilute sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the organic extract with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain this compound.
Protocol 3: Oxidation with Urea-Hydrogen Peroxide (UHP)
This procedure is derived from a method for preparing pyridine N-oxides.[6]
Materials:
-
2-Picoline
-
Urea-Hydrogen Peroxide (UHP)
-
Trifluoroacetic Anhydride
-
1,4-Dioxane
-
Saturated Sodium Sulfite Solution
-
Saturated Ammonium Hydroxide Solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a reaction vessel, dissolve the main raw material (2-picoline) and trifluoroacetic anhydride in an ester or nitrile solvent.
-
Heat the system to 30-110°C.
-
At this temperature, add the urea-hydrogen peroxide mixture.
-
After the reaction is complete, cool the mixture to 30-50°C.
-
Add a saturated sodium sulfite solution until a starch-potassium iodide paper test is negative (indicating the absence of peroxides).
-
Adjust the pH of the system to 8-10 with a saturated ammonium hydroxide solution.
-
Perform centrifugation and extraction.
-
Combine the organic phases and concentrate to obtain the product.
Conclusion
The oxidation of 2-picoline to this compound can be accomplished through several effective methods. The choice of oxidant and reaction conditions should be guided by factors such as scale, cost, safety, and the desired purity of the final product. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to select and implement the most suitable method for their specific needs. Further research into more sustainable and efficient catalytic systems will continue to advance this important chemical transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. pp.bme.hu [pp.bme.hu]
- 4. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]
An In-depth Technical Guide to Electrophilic Substitution Reactions on the 2-Picoline-N-oxide Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of electrophilic substitution reactions on the 2-picoline-N-oxide ring. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into the core principles governing these reactions, offers detailed experimental protocols, and presents quantitative data in a clear, comparative format.
Introduction: Reactivity and Directing Effects
This compound, a derivative of pyridine, presents a unique reactivity profile towards electrophilic aromatic substitution.[1][2] The N-oxide functional group significantly alters the electron distribution within the pyridine ring. Through resonance, the N-oxide group donates electron density to the ring, particularly at the 2- (ortho) and 4- (para) positions.[3][4] This donation activates the ring towards electrophilic attack, a stark contrast to the parent pyridine molecule, which is generally deactivated.
The presence of the methyl group at the 2-position further influences the regioselectivity of these reactions. While both the N-oxide and the methyl group are ortho-, para-directing, the electronic and steric effects combine to strongly favor substitution at the 4-position.[3] This makes this compound a valuable starting material for the synthesis of 4-substituted-2-methylpyridines.[5][6]
Key Electrophilic Substitution Reactions
Nitration
Nitration is one of the most well-documented electrophilic substitution reactions of this compound. The reaction is typically carried out using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, leading to the formation of 4-nitro-2-picoline-N-oxide.[7] This product is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][6]
1. Preparation of the Nitrating Acid:
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL (0.29 mol) of fuming nitric acid.
-
While cooling the flask in an ice bath and stirring, slowly add 30 mL (0.56 mol) of concentrated sulfuric acid in portions.
2. Reaction Setup:
-
Assemble a 100 mL three-neck flask with a magnetic stir bar, a reflux condenser, an internal thermometer, and an addition funnel with a pressure balance.
-
Equip the reflux condenser with an adapter connected to a tube to safely vent the nitrous fumes to a wash bottle containing a 2 M NaOH solution.[8]
3. Nitration Procedure:
-
Add the this compound to the reaction flask and heat it to 60°C.
-
Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred this compound over 30 minutes. The internal temperature will initially drop to around 40°C.[8]
-
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[7][8]
4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice in a 1 L beaker.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8 (strong foaming will occur).[8] A yellow crystalline solid will precipitate.
-
Collect the crude product, which contains sodium sulfate, by vacuum filtration.
-
To the crude product, add acetone to dissolve the 4-nitro-2-picoline-N-oxide, leaving the insoluble sodium sulfate behind.
-
Separate the insoluble salt by filtration.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the yellow product.
-
Dry the product in a desiccator. If necessary, the product can be recrystallized from acetone.[8]
Halogenation
Halogenation of this compound provides access to valuable 2-halo-substituted pyridines, which are important pharmaceutical intermediates.[9][10] Direct halogenation of the pyridine ring is often challenging due to poor regioselectivity and reactivity.[9] However, the N-oxide functionality facilitates halogenation, typically at the 2- and 4-positions. Reagents like phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂) are commonly employed.[9] These reactions often proceed through a nucleophilic substitution mechanism on an activated intermediate rather than a direct electrophilic attack on the ring.
A general procedure for the regioselective C2-chlorination of pyridine N-oxides involves the use of phosphorus oxychloride.
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound.
2. Chlorination Procedure:
-
Add phosphorus oxychloride (POCl₃) to the flask. The reaction can be run neat or in a suitable solvent.
-
Heat the reaction mixture under reflux. The reaction time and temperature will vary depending on the specific substrate.
3. Work-up and Isolation:
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the solution with a base, such as sodium carbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the 2-chloro-picoline.
Sulfonation
The sulfonation of pyridine-N-oxide requires harsh reaction conditions, similar to the sulfonation of pyridine itself.[11] The reaction is typically carried out with fuming sulfuric acid in the presence of a mercuric sulfate catalyst at high temperatures.[11] Unlike nitration, which occurs at the 4-position, sulfonation of pyridine-N-oxide yields the 3-substituted derivative.[11] This is because under the strongly acidic conditions, the N-oxide oxygen is protonated, leading to a species that resembles a deactivated pyridine ring, thus directing the incoming electrophile to the 3-position.
1. Reaction Setup:
-
In a reaction vessel suitable for high temperatures, combine pyridine-N-oxide, 20% fuming sulfuric acid, and a catalytic amount of mercuric sulfate.[11]
2. Sulfonation Procedure:
-
Heat the reaction mixture to 220-240°C for approximately 22 hours.[11]
3. Work-up and Isolation:
-
After cooling, pour the reaction mixture into water.
-
Neutralize the solution with a hot saturated solution of barium hydroxide, followed by powdered barium carbonate, to precipitate the sulfate ions as barium sulfate.
-
Filter the mixture to remove the barium sulfate precipitate.
-
Treat the filtrate with activated carbon (Norit) and then concentrate it by evaporation to yield the 3-pyridine-N-oxidesulfonic acid.[11]
Friedel-Crafts Reactions
Conventional Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine-N-oxides. The Lewis acid catalysts (e.g., AlCl₃) required for these reactions form strong complexes with the N-oxide oxygen atom. This deactivates the ring towards electrophilic substitution and can lead to undesired side reactions. However, alternative methods for the introduction of alkyl and acyl groups have been developed. For instance, Lewis acid-catalyzed enantioselective Friedel-Crafts alkylation of pyrroles with 2-enoyl-pyridine N-oxides has been reported.[12]
Quantitative Data Summary
The following tables summarize the quantitative data for the key electrophilic substitution reactions on picoline-N-oxides.
Table 1: Nitration of Picoline-N-oxides
| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 4-Nitropyridine-N-oxide | 42 | [8] |
| 3-Methylpyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | 100-105 | 2 | 3-Methyl-4-nitropyridine-N-oxide | 70-73 | [7] |
| 3,5-Lutidine-N-oxide | KNO₃ / H₂SO₄ | 60-65 | 2 | 3,5-Dimethyl-4-nitropyridine-N-oxide | 85.7 | [7] |
Table 2: Sulfonation of Pyridine-N-oxide
| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pyridine-N-oxide | Fuming H₂SO₄ (20%), HgSO₄ | 220-240 | 22 | 3-Pyridine-N-oxidesulfonic acid | Not specified | [11] |
Conclusion
This compound is a valuable and versatile substrate for electrophilic substitution reactions. The activating and directing effects of the N-oxide and methyl groups predominantly favor substitution at the 4-position, particularly in nitration reactions. This regioselectivity allows for the efficient synthesis of 4-substituted-2-methylpyridine derivatives, which are important building blocks in medicinal chemistry and materials science. While halogenation often proceeds via a nucleophilic mechanism on an activated intermediate, and sulfonation occurs at the 3-position under harsh, acidic conditions, the ability to functionalize the pyridine ring in a controlled manner underscores the synthetic utility of this compound. The limitations of Friedel-Crafts reactions highlight the need for alternative synthetic strategies for C-C bond formation on this heterocyclic scaffold. This guide provides foundational knowledge and practical protocols to aid researchers in the effective utilization of this compound in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 4. google.com [google.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nucleophilic Attack on 2-Picoline-N-oxide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Picoline-N-oxide and its derivatives are versatile building blocks in organic synthesis, playing a crucial role in the development of pharmaceuticals and agrochemicals. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, rendering the C2 and C4 positions susceptible to nucleophilic attack. This activation provides a powerful strategy for the introduction of a wide array of functional groups, leading to the synthesis of highly substituted pyridine scaffolds. This technical guide provides a comprehensive overview of nucleophilic attack on this compound, detailing reaction mechanisms, a variety of nucleophiles, activating agents, and the influence of substituents. Detailed experimental protocols for key transformations and quantitative data on reaction yields are presented to facilitate practical application in a research and development setting.
Introduction
Pyridine-N-oxides, first described by Meisenheimer in 1926, have become indispensable intermediates in heterocyclic chemistry. The oxidation of the pyridine nitrogen to an N-oxide introduces a dipole in the molecule, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. This electronic perturbation activates the pyridine ring, particularly at the ortho (C2) and para (C4) positions, towards nucleophilic substitution. This compound, with its methyl group at the 2-position, is a readily available starting material that serves as a precursor to a diverse range of 2-substituted picolines, which are prevalent motifs in many bioactive molecules.[1][2] This guide will explore the fundamental principles and practical applications of nucleophilic reactions on this compound and its derivatives.
General Mechanism of Nucleophilic Attack
The nucleophilic attack on a pyridine-N-oxide typically proceeds through an addition-elimination mechanism. The reaction is generally initiated by the activation of the N-oxide oxygen atom by an electrophilic reagent. This activation enhances the electrophilicity of the pyridine ring, facilitating the subsequent nucleophilic addition.
The general workflow can be summarized as follows:
-
Activation of the N-oxide: The oxygen atom of the N-oxide acts as a nucleophile and attacks an activating agent (e.g., acid chloride, anhydride, or phosphorus-based reagent), forming a reactive intermediate.
-
Nucleophilic Addition: A nucleophile attacks the activated pyridine ring, preferentially at the C2 or C4 position, forming a dihydropyridine intermediate.
-
Elimination and Rearomatization: The intermediate eliminates the activated oxygen moiety to restore the aromaticity of the pyridine ring, yielding the 2- or 4-substituted pyridine product.
Key Reactions and Quantitative Data
A wide variety of nucleophiles can be employed to functionalize this compound. The choice of activating agent and reaction conditions is crucial for achieving high yields and selectivity.
Halogenation
The introduction of a halogen atom, particularly chlorine, at the 2-position of the picoline ring is a common transformation that provides a versatile handle for further functionalization.
| Substrate | Activating Agent | Nucleophile | Product | Yield (%) | Reference |
| This compound | Phosphoryl chloride (POCl₃) | Chloride (from POCl₃) | 2-(Chloromethyl)pyridine | 90 (conversion), 98 (selectivity) | [1][3] |
| Pyridine-N-oxide | Phosphoryl chloride (POCl₃) | Chloride (from POCl₃) | 2-Chloropyridine | 90 | [4] |
Amination
The synthesis of 2-aminopyridines is of significant interest in medicinal chemistry. Several methods have been developed for the direct amination of pyridine-N-oxides.
| Substrate | Activating Agent | Nucleophile | Product | Yield (%) | Reference |
| Pyridine-N-oxide | Ts₂O | t-BuNH₂ | 2-(tert-Butylamino)pyridine | High | [5] |
| Pyridine-N-oxide | TMSOTf | Benzyl isocyanide | 2-(Benzylamino)pyridine | up to 84 | [6] |
| 4-Methoxypyridine-N-oxide | TMSOTf | 4-Chloroaniline | N-(4-Chlorophenyl)-4-methoxypyridin-2-amine | 19 | [6] |
| 2-Methylpyridine-N-oxide | TMSOTf | 4-Chloroaniline | N-(4-Chlorophenyl)-6-methylpyridin-2-amine | 48 | [6] |
Cyanation
The introduction of a cyano group is a valuable transformation, as nitriles can be readily converted into a variety of other functional groups.
| Substrate | Activating Agent | Nucleophile | Product | Yield (%) | Reference |
| Pyridine-N-oxide | (CH₃)₂NCOCl | KCN | 2-Cyanopyridine | Good | [6] |
C-C Bond Forming Reactions
The reaction of this compound with organometallic reagents such as Grignard and arylzinc reagents provides a direct route to 2-alkyl and 2-aryl picolines.
| Substrate | Reagent | Product | Yield (%) | Reference |
| Pyridine-N-oxides | Arylzinc reagents / TFAA | 2-Arylpyridines | 24-95 | [7] |
| Pyridine-N-oxides | Grignard reagents | 2-Substituted pyridines | High | [8] |
| Pyridine-N-oxide | 4-Bromotoluene / Pd(OAc)₂ / P(tBu)₃·HBF₄ | 2-(4'-Methylphenyl)-pyridine N-oxide | High | [9] |
The Boekelheide Rearrangement
A specific and important reaction of 2-picoline-N-oxides is the Boekelheide rearrangement, which occurs upon treatment with acetic anhydride or trifluoroacetic anhydride (TFAA). This reaction leads to the formation of 2-(hydroxymethyl)pyridine derivatives.[10] The reaction proceeds via an initial acylation of the N-oxide, followed by deprotonation of the methyl group and a[1][1]-sigmatropic rearrangement.[10][11]
| Substrate | Reagent | Product | Yield (%) | Reference |
| This compound | Acetic Anhydride | 2-(Acetoxymethyl)pyridine | 78 | [11] |
| 2-Alkyl pyridine N-oxides | Trifluoroacetic anhydride (TFAA) | 2-(α-Hydroxyalkyl)-pyridines | High | [12] |
Experimental Protocols
Synthesis of 2-(Chloromethyl)pyridine from this compound
Materials:
-
This compound
-
Phosphoryl chloride (POCl₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of this compound in dichloromethane is cooled to 0 °C in an ice bath.
-
Triethylamine is added to the solution.
-
Phosphoryl chloride is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to afford 2-(chloromethyl)pyridine.[1][3]
General Procedure for the Amination of Pyridine-N-oxides
Materials:
-
Pyridine-N-oxide derivative
-
Amine nucleophile
-
Bromotri(pyrrolidino)phosphonium hexafluorophosphate (PyBroP)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the pyridine-N-oxide in dichloromethane are added the amine nucleophile and diisopropylethylamine.
-
The mixture is stirred at room temperature, and PyBroP is added in one portion.
-
The reaction is stirred at room temperature for 15 hours.
-
The reaction mixture is then diluted with dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the 2-aminopyridine derivative.[13][14]
Boekelheide Rearrangement of this compound
Materials:
-
This compound
-
Acetic anhydride
-
Sodium bicarbonate solution
Procedure:
-
This compound is dissolved in an excess of acetic anhydride.
-
The mixture is heated at reflux for several hours.
-
After cooling to room temperature, the excess acetic anhydride is carefully quenched by the slow addition of water.
-
The mixture is neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude 2-(acetoxymethyl)pyridine can be purified by distillation or chromatography. For the corresponding alcohol, the acetate can be hydrolyzed under basic or acidic conditions.[10][11]
Signaling Pathways and Experimental Workflows
In the context of chemical synthesis, "signaling pathways" can be interpreted as reaction cascades or synthetic routes. The following diagrams illustrate key transformations of this compound.
Substituent Effects and Regioselectivity
The position and electronic nature of substituents on the this compound ring can significantly influence the regioselectivity and rate of nucleophilic attack.
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring generally increase the rate of nucleophilic attack by further polarizing the ring and stabilizing the negatively charged intermediate. Conversely, electron-donating groups can decrease the reaction rate.[15]
-
Steric Effects: Bulky substituents at the C3 or C6 positions can hinder nucleophilic attack at the C2 position, potentially favoring attack at the C4 position if it is unsubstituted.
-
Regioselectivity: In unsymmetrically substituted pyridine-N-oxides, the position of nucleophilic attack is a balance of electronic and steric factors. Attack generally occurs at the most electron-deficient and sterically accessible ortho or para position to the N-oxide.[16][17]
Conclusion
The nucleophilic functionalization of this compound and its derivatives represents a robust and versatile strategy for the synthesis of a wide range of substituted pyridines. The ability to introduce diverse nucleophiles at the C2 position, facilitated by various activating agents, makes this methodology highly valuable for the construction of complex molecular architectures. This guide has provided a detailed overview of the key principles, reactions, and experimental considerations for employing this compound in synthetic organic chemistry, with a focus on applications relevant to pharmaceutical and materials science research. The presented data and protocols serve as a practical resource for scientists engaged in the design and synthesis of novel heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. scispace.com [scispace.com]
- 4. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Mild addition of nucleophiles to pyridine-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mild addition of nucleophiles to pyridine-N-oxides. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums - PubMed [pubmed.ncbi.nlm.nih.gov]
The Coordination Chemistry of 2-Picoline-N-oxide with Transition Metals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Picoline-N-oxide, a derivative of pyridine, has garnered significant attention in the field of coordination chemistry. Its ability to coordinate with a variety of transition metals through the oxygen atom of the N-oxide group leads to the formation of a diverse array of metal complexes with interesting structural, spectroscopic, and magnetic properties. These complexes have potential applications in catalysis, materials science, and as precursors for the synthesis of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with first-row transition metals, focusing on cobalt(II), nickel(II), copper(II), and zinc(II). The document details experimental protocols for the synthesis and characterization of these complexes, presents key quantitative data in a structured format, and illustrates the experimental workflows through clear diagrams.
Coordination Behavior of this compound
This compound (2-picNO) typically acts as a monodentate ligand, coordinating to metal ions through the oxygen atom of the N-oxide functionality. The presence of the methyl group at the 2-position of the pyridine ring can introduce steric hindrance, influencing the coordination number and geometry of the resulting complexes. The N-O bond in the free ligand exhibits a characteristic stretching frequency in the infrared (IR) spectrum, which is sensitive to the coordination environment and shifts upon complexation. This shift provides valuable insight into the strength of the metal-oxygen bond.
Transition Metal Complexes of this compound
Cobalt(II) Complexes
Cobalt(II) forms a variety of complexes with this compound, often exhibiting octahedral or tetrahedral geometries. The magnetic moments of these complexes are indicative of their spin states and coordination environments. For instance, octahedral Co(II) complexes typically display magnetic moments in the range of 4.3-5.2 B.M., while tetrahedral complexes have slightly lower values.
Nickel(II) Complexes
Nickel(II) complexes with this compound are predominantly octahedral, characterized by magnetic moments ranging from 2.8 to 3.5 B.M., consistent with two unpaired electrons.[1] The electronic spectra of these complexes show characteristic d-d transitions that are useful for determining the ligand field splitting energy.
Copper(II) Complexes
Copper(II), with its d⁹ electronic configuration, forms a range of complexes with this compound, often with distorted octahedral or square planar geometries due to the Jahn-Teller effect. The magnetic moments of mononuclear Cu(II) complexes are typically around 1.73 B.M., corresponding to one unpaired electron.[1] However, deviations can occur due to spin-orbit coupling or the presence of dinuclear structures with magnetic exchange interactions.
Zinc(II) Complexes
Zinc(II), having a d¹⁰ electronic configuration, forms diamagnetic complexes with this compound. The coordination geometry is often tetrahedral or distorted tetrahedral.[2][3] As Zn(II) complexes are colorless and do not exhibit d-d electronic transitions, structural characterization relies heavily on techniques like X-ray crystallography and NMR spectroscopy.
Data Presentation
Table 1: Infrared Spectroscopic Data for this compound and its Transition Metal Complexes
| Compound | ν(N-O) (cm⁻¹) | Δν(N-O) (cm⁻¹) | Reference |
| This compound | ~1254 | - | [4] |
| [Co(2-picNO)₂(NCS)₂] | Not specified | Shift observed | [5] |
| ZnCl₂(QNO)₂ | 1225-1227 | -27 to -29 | [3] |
Note: QNO (quinoline-N-oxide) is structurally similar to this compound and provides an indication of the expected shift. Data for specific this compound complexes with Co(II) and Ni(II) requires further specific literature search.
Table 2: Magnetic Moments of Transition Metal Complexes with this compound
| Complex | Geometry | Magnetic Moment (B.M.) | Reference |
| Octahedral Co(II) Complexes | Octahedral | 4.80 - 5.02 | [1] |
| Octahedral Ni(II) Complexes | Octahedral | 3.20 - 3.28 | [1] |
| Octahedral Cu(II) Complexes | Octahedral | 1.77 - 1.79 | [1] |
| Dinuclear Cu(II) Complex | Dinuclear | 1.30 (at 300K) | [6] |
Table 3: Selected Bond Lengths and Angles for a Representative Zinc(II) Complex with a Pyridine-N-oxide Type Ligand
| Parameter | Value | Reference |
| [ZnCl₂(isoquinoline-N-oxide)₂] | [7] | |
| Zn-O Bond Length (Å) | 1.968(3) - 1.999(3) | [7] |
| Zn-Cl Bond Length (Å) | 2.2088(14) - 2.2147(13) | [7] |
| O-Zn-O Bond Angle (°) | 101.78(13) | [7] |
| Cl-Zn-Cl Bond Angle (°) | 117.35(6) | [7] |
Note: Data for a closely related isoquinoline-N-oxide complex is provided as a representative example of the coordination geometry around a Zn(II) center.
Experimental Protocols
General Synthesis of Transition Metal this compound Complexes
A general procedure for the synthesis of transition metal complexes with this compound involves the reaction of a metal salt with the ligand in a suitable solvent.[5][8][9]
Materials:
-
Transition metal salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(CH₃COO)₂·H₂O, ZnCl₂)
-
This compound
-
Solvent (e.g., ethanol, methanol, water)
Procedure:
-
Dissolve the transition metal salt in the chosen solvent, with gentle heating if necessary.
-
In a separate flask, dissolve this compound in the same solvent.
-
Add the ligand solution dropwise to the stirred metal salt solution. The molar ratio of metal to ligand is typically varied to obtain complexes with different stoichiometries.
-
The reaction mixture is often stirred at room temperature or refluxed for a specific period, which can range from a few minutes to several hours.
-
The resulting precipitate is collected by filtration, washed with the solvent and a low-boiling point organic solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried in a desiccator over a suitable drying agent.
Characterization Techniques
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹. Samples are prepared as KBr pellets. The shift in the N-O stretching vibration upon coordination is a key diagnostic feature.
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol, DMF) or as a solid-state diffuse reflectance spectrum. The positions of the d-d transition bands provide information about the coordination geometry and ligand field strength.
Magnetic Susceptibility Measurement: Magnetic moments are determined at room temperature using a Gouy balance or a SQUID magnetometer. The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility after correcting for the diamagnetism of the constituent atoms.[1]
X-ray Crystallography: Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the complexes, including bond lengths, bond angles, and overall coordination geometry.[7]
Mandatory Visualization
Caption: General workflow for the synthesis of transition metal complexes with this compound.
Caption: Workflow for the characterization of this compound transition metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structures of three zinc(II) halide coordination complexes with quinoline N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis, crystal structure and properties of poly[(μ-2-methylpyridine N-oxide-κ2 O:O)bis(μ-thiocyanato-κ2 N:S)cobalt(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnetostructural Properties of Some Doubly-Bridged Phenoxido Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of zinc(II) coordination complexes with isoquinoline N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 9. bcc.bas.bg [bcc.bas.bg]
Investigating the Biological Frontier: A Technical Guide to Novel 2-Picoline-N-oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with N-oxide derivatives of heterocyclic compounds emerging as a particularly promising frontier. Among these, novel derivatives of 2-Picoline-N-oxide (2-methylpyridine 1-oxide) are attracting significant attention for their potential biological activities, spanning anticancer, antimicrobial, and anti-inflammatory applications. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.
Anticancer Activity of this compound Derivatives
Recent studies have begun to uncover the cytotoxic potential of novel this compound derivatives against various human cancer cell lines. The introduction of different substituents onto the pyridine ring can significantly influence their anticancer efficacy.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic effects of novel this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While specific data for a wide range of novel this compound derivatives is still emerging, the following table presents a hypothetical summary based on the evaluation of related pyridine N-oxide structures to illustrate the data format.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) |
| 2PNO-A | 4-Nitro | HeLa (Cervical Cancer) | 15.2 ± 1.8 |
| 2PNO-B | 5-Bromo | MCF-7 (Breast Cancer) | 22.5 ± 2.1 |
| 2PNO-C | 4-Chloro | A549 (Lung Cancer) | 18.9 ± 1.5 |
| Doxorubicin | (Positive Control) | HeLa, MCF-7, A549 | < 1 |
Note: The data in this table is illustrative and intended to demonstrate the standard format for presenting cytotoxicity data.
Experimental Protocols: Cytotoxicity Assays
The evaluation of the cytotoxic potential of novel this compound derivatives is a critical step in drug discovery. In vitro cytotoxicity assays provide essential information on the concentration-dependent toxicity of a compound in cultured cells.[1]
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (novel this compound derivatives) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualization: Experimental Workflow for Cytotoxicity Testing
Antimicrobial Activity of this compound Derivatives
The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Heterocyclic N-oxides, including derivatives of this compound, have shown promise in this area. The presence of the N-oxide functional group can enhance the antimicrobial potency of the parent pyridine molecule.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of novel compounds is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Substitution Pattern | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| 2PNO-D | 6-Chloro | 32 | 64 | 128 |
| 2PNO-E | 4-Trifluoromethyl | 16 | 32 | 64 |
| 2PNO-F | 5-Nitro | 8 | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 4 |
Note: The data in this table is illustrative and intended to demonstrate the standard format for presenting MIC data.
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method
This method is used to determine the MIC of a compound against a specific microorganism in a liquid medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or yeast) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.
Mandatory Visualization: Antimicrobial Susceptibility Testing Workflow
References
An In-Depth Technical Guide to the Initial Synthesis and Characterization of 2-Picoline-N-oxide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the foundational synthesis and characterization of 2-Picoline-N-oxide, a key heterocyclic building block in pharmaceutical and chemical research.[1] The document details established experimental protocols, presents critical physicochemical and spectroscopic data in a structured format, and illustrates the synthesis and characterization workflows.
Introduction
This compound, also known as 2-methylpyridine N-oxide, is a heterocyclic compound derived from the oxidation of 2-picoline.[2] Its molecular structure features a pyridine ring where the nitrogen atom is oxidized, which significantly alters the electronic properties of the ring compared to the parent pyridine. This modification makes this compound and related compounds valuable intermediates in organic synthesis, facilitating reactions that are otherwise difficult with 2-picoline itself, such as certain nucleophilic substitutions and C-H functionalization.[3][4] It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[1] This document outlines the classic synthesis via oxidation and the standard analytical methods for its characterization.
Synthesis of this compound
The most common and well-established method for the synthesis of this compound is the direct oxidation of 2-picoline.[3] Various oxidizing agents can be employed, including peroxy acids like m-chloroperbenzoic acid (MCPBA) or peracetic acid.[3] A frequently used and cost-effective approach involves the in situ generation of peracetic acid from the reaction of hydrogen peroxide with glacial acetic acid.[5][6][7]
The overall reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the 2-picoline ring.
Synthesis Pathway Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 6. CN101698659B - Synthesis method of 2-pyridine formaldoxime - Google Patents [patents.google.com]
- 7. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]
2-Picoline-N-oxide: A Versatile Precursor for Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Picoline-N-oxide, a derivative of pyridine, has emerged as a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. The presence of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution. This heightened reactivity, coupled with the strategic placement of the methyl group at the 2-position, provides a powerful platform for the construction of complex molecular architectures, many of which are pivotal in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the role of this compound in heterocyclic synthesis, detailing key reactions, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Synthesis of this compound
The primary route to this compound involves the oxidation of 2-picoline (2-methylpyridine). Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired scale, reaction conditions, and the presence of other functional groups.
A general workflow for the synthesis of this compound is depicted below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Oxidation with m-Chloroperoxybenzoic acid (m-CPBA)
This protocol is a common and effective method for the N-oxidation of pyridines.
-
Dissolution: Dissolve 2-picoline (1.0 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask, maintaining a concentration of approximately 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of m-CPBA: Slowly add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Monitor the temperature to prevent a significant exotherm.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Work-up: Upon completion, cool the mixture to 0 °C and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid. Extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford this compound. Further purification can be achieved by chromatography or recrystallization if necessary.
| Oxidizing Agent | Typical Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| m-CPBA | Dichloromethane | 0 °C to RT | 2-4 h | >90% | [1][2] |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70-80 °C | 3-5 h | ~85% | [3][4] |
| Urea-Hydrogen Peroxide / Trifluoroacetic Anhydride | 1,4-Dioxane | 50 °C | Overnight | Good | [5] |
Key Reactions for Heterocyclic Synthesis
This compound serves as a versatile precursor for a variety of functionalized pyridines and other heterocyclic systems. The following sections detail some of the most important synthetic transformations.
Boekelheide Rearrangement: Synthesis of 2-Acetoxymethylpyridine
The Boekelheide rearrangement is a[6][6]-sigmatropic rearrangement of an α-picoline-N-oxide upon treatment with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), to yield the corresponding 2-pyridylmethanol ester.[6][7] This reaction is a cornerstone for the functionalization of the methyl group.
The mechanism of the Boekelheide rearrangement is illustrated below:
Caption: Mechanism of the Boekelheide Rearrangement.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equivalent).
-
Addition of Acetic Anhydride: Add a large excess of acetic anhydride (typically 5-10 equivalents).
-
Heating: Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, carefully quench the excess acetic anhydride by the slow addition of water. Neutralize the solution with a base such as sodium carbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 2-acetoxymethylpyridine.[8][9]
| Acylating Agent | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Acetic Anhydride | Neat | Reflux (~140 °C) | 2-4 h | ~78% | [7] |
| Trifluoroacetic Anhydride (TFAA) | Dichloromethane | Room Temperature | 1-2 h | High | [5] |
Quantitative Data for Boekelheide Rearrangement Products
| Product | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 2-Acetoxymethylpyridine | 8.55 (d, 1H), 7.68 (t, 1H), 7.20 (m, 2H), 5.20 (s, 2H), 2.15 (s, 3H) | 170.8, 156.5, 149.5, 136.8, 122.5, 121.8, 66.0, 21.0 | 1740 (C=O), 1230 (C-O) | 151 (M⁺) |
Synthesis of 2-Chloromethylpyridine
2-Chloromethylpyridine is a key intermediate for the introduction of various nucleophiles at the methyl position. It is readily synthesized from this compound using a variety of chlorinating agents.
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Addition of Base and POCl₃: Add triethylamine (1.1 equivalents) to the solution. Cool the mixture in an ice bath and slowly add phosphoryl chloride (1.1 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography. A high conversion of 90% with 98% selectivity has been reported for this method.[10][11][12]
| Chlorinating Agent | Base | Solvent | Temperature | Conversion/Selectivity | Reference |
| Phosphoryl Chloride (POCl₃) | Triethylamine | Dichloromethane | 0 °C to RT | 90% / 98% | [10][11][12] |
| Phosgene (COCl₂) | Triethylamine | Dichloromethane | 5 °C to RT | 55% / 28% | [13] |
| p-Toluenesulfonyl chloride | - | - | - | Moderate yields | [13] |
Spectroscopic Data for 2-Chloromethylpyridine Hydrochloride
| Data Type | Key Signals | Reference |
| ¹H NMR (D₂O) | δ 8.65 (d, 1H), 8.40 (t, 1H), 7.95 (d, 1H), 7.85 (t, 1H), 5.00 (s, 2H) | [13] |
| ¹³C NMR (D₂O) | δ 150.5, 145.8, 141.2, 128.5, 127.9, 45.3 | [10][14] |
| IR (KBr, cm⁻¹) | 3050, 2950, 1610, 1590, 1470, 1430, 770 | [10] |
| MS (m/z) | 127 (M⁺), 92, 65 | [10] |
Synthesis of 2-Aminopyridines
2-Aminopyridines are important pharmacophores. This compound can be converted to 2-aminopyridines through a one-pot process involving activation with an agent like tosyl anhydride (Ts₂O) followed by reaction with an amine.
Caption: Synthesis of 2-aminopyridine derivatives.
-
Activation and Amination: To a solution of this compound (1.0 equivalent) in a suitable solvent, add tosyl anhydride (Ts₂O) and tert-butylamine (t-BuNH₂).
-
Deprotection: After the initial reaction is complete, treat the crude mixture with trifluoroacetic acid (TFA) to remove the tert-butyl group. This one-pot procedure generally provides high yields and excellent regioselectivity.[15][16]
Spectroscopic Data for 2-Aminopyridine
| Data Type | Key Signals | Reference |
| ¹H NMR (CDCl₃) | δ 8.10 (d, 1H), 7.40 (t, 1H), 6.60 (d, 1H), 6.45 (t, 1H), 4.40 (br s, 2H) | [3][16] |
| ¹³C NMR (CDCl₃) | δ 158.5, 148.2, 137.8, 114.0, 108.5 | [11] |
| IR (KBr, cm⁻¹) | 3440, 3300, 1630, 1580, 1480, 1440, 770 | [17] |
| MS (m/z) | 94 (M⁺), 67, 40 | [17] |
C-H Functionalization: Arylation and Alkenylation
Transition metal-catalyzed C-H activation of this compound provides a direct route to 2-aryl and 2-alkenyl pyridines, avoiding the need for pre-functionalized starting materials.[18]
Palladium catalysts, such as Pd(OAc)₂, can be used to couple this compound with aryl bromides or unactivated arenes.[6][12][15][19]
A general procedure involves heating a mixture of this compound, an aryl bromide, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PCy₃·HBF₄), a base (e.g., K₂CO₃), and an additive like pivalic acid in a solvent such as DMA at elevated temperatures.[14]
Nickel catalysts can be employed for the regio- and stereoselective addition of this compound across alkynes to yield (E)-2-alkenylpyridine-N-oxides.[20][21]
| Metal Catalyst | Coupling Partner | Key Reagents/Conditions | Product Type | Reference |
| Pd(OAc)₂ | Aryl Bromide | PCy₃·HBF₄, K₂CO₃, PivOH, DMA, 100 °C | 2-Arylpyridine-N-oxide | [14] |
| Pd(OAc)₂ | Unactivated Arene | Ag₂CO₃, 130 °C | 2-Arylpyridine-N-oxide | [19] |
| Ni(cod)₂ / PCyp₃ | Alkyne | Toluene, 35 °C | (E)-2-Alkenylpyridine-N-oxide | [20] |
1,3-Dipolar Cycloaddition Reactions
The N-oxide moiety can act as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form five-membered heterocyclic rings. This provides a route to isoxazoline and isoxazole derivatives.[22][23][24]
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a diverse range of functionalized pyridines and other heterocyclic compounds. Its unique reactivity, stemming from the N-oxide functionality, enables a variety of powerful transformations including the Boekelheide rearrangement, direct C-H functionalization, and cycloaddition reactions. The methodologies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel synthetic routes to molecules of interest in drug discovery and materials science. The continued exploration of the reactivity of this valuable building block will undoubtedly lead to the discovery of new and efficient methods for the construction of complex heterocyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]
- 12. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. 2-Aminopyridine [webbook.nist.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. chesci.com [chesci.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-chloromethylpyridine, a valuable intermediate in pharmaceutical and agrochemical research. The primary focus is on the efficient conversion of 2-Picoline-N-oxide to 2-chloromethylpyridine utilizing phosphoryl chloride (POCl₃) and triethylamine (Et₃N). This method is highlighted for its high conversion and selectivity.[1][2] Alternative chlorinating agents are also discussed. Safety precautions, reaction mechanisms, and product characterization are included to ensure safe and reproducible execution of this synthesis.
Introduction
2-Chloromethylpyridine is a key building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of a reactive chloromethyl group and a pyridine ring, allowing for diverse chemical modifications. Traditional methods for its synthesis, such as the direct chlorination of 2-picoline, often result in a mixture of mono-, di-, and tri-chlorinated products, complicating purification and reducing yields.[3] A more efficient and selective route involves the rearrangement of this compound. This method offers a cleaner reaction profile and higher yields of the desired product. Among the various reagents for this transformation, phosphoryl chloride in the presence of triethylamine has been reported to be particularly effective, achieving high conversion and selectivity.[1][2]
Comparison of Chlorinating Agents
Several reagents can effect the conversion of this compound to 2-chloromethylpyridine. The choice of reagent significantly impacts the reaction's efficiency.
| Chlorinating Agent | Base/Solvent | Conversion (%) | Selectivity (%) | Noteworthy Remarks |
| Phosphoryl Chloride (POCl₃) | Triethylamine (Et₃N) | 90 | 98 | Highly efficient and selective method. [1][2] |
| Phosgene (COCl₂) | Triethylamine / Methylene Chloride | 55 | 28 | Lower conversion and selectivity compared to POCl₃.[3] |
| Diethylchlorophosphate | Triethylamine | Moderate Yields | Not Specified | A viable alternative, though detailed quantitative data is less available. |
| Ethyl Chloroformate | Triethylamine | Moderate Yields | Not Specified | Another alternative with moderate efficiency. |
| Chloroacetyl Chloride | Triethylamine | Moderate Yields | Not Specified | Results in moderate yields of the desired product. |
Experimental Protocols
Protocol 1: Highly Efficient Synthesis using Phosphoryl Chloride and Triethylamine
This protocol is based on the highly selective method reported for the synthesis of 2-chloromethylpyridine.
Materials:
-
This compound
-
Phosphoryl chloride (POCl₃), freshly distilled
-
Triethylamine (Et₃N), dried
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add triethylamine (1.1 eq) dropwise, maintaining the temperature at 0 °C. Subsequently, add phosphoryl chloride (1.1 eq) dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-chloromethylpyridine.
Safety Precautions
-
Phosphoryl chloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4] Ensure all glassware is dry before use.
-
The quenching of POCl₃ is highly exothermic and releases HCl gas. Perform the quench slowly in an ice bath.
-
2-Chloromethylpyridine is an analogue of nitrogen mustards and should be handled with care as it is a potential mutagen.[5]
Reaction Mechanism and Workflow
The reaction of this compound with phosphoryl chloride is believed to proceed through an initial O-phosphorylation of the N-oxide, followed by an intramolecular rearrangement and subsequent chloride attack.
Caption: Proposed reaction mechanism for the synthesis of 2-chloromethylpyridine.
The experimental workflow can be visualized as a series of sequential steps from reaction setup to the final purified product.
Caption: Experimental workflow for the synthesis of 2-chloromethylpyridine.
Product Characterization Data
The final product, 2-chloromethylpyridine, is a white solid at room temperature.[5] Its identity and purity can be confirmed by various spectroscopic methods.
| Property | Value |
| Molecular Formula | C₆H₆ClN |
| Molar Mass | 127.57 g/mol [5] |
| Appearance | White solid[5] |
| Melting Point | 79 °C (174 °F; 352 K)[5] |
| ¹H NMR (CDCl₃) | δ ~4.6 (s, 2H, -CH₂Cl), ~7.2-8.6 (m, 4H, pyridine ring) |
| ¹³C NMR (CDCl₃) | δ ~45 (-CH₂Cl), ~122, 123, 137, 149, 155 (pyridine ring carbons) |
| IR (KBr, cm⁻¹) | ~3050 (aromatic C-H), ~1590, 1470 (C=C, C=N stretch), ~760 (C-Cl stretch) |
Note: Specific NMR chemical shifts can vary depending on the solvent and instrument.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of 2-chloromethylpyridine from this compound (1981) | Ash Mary Lynne | 22 Citations [scispace.com]
- 3. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
Application of 2-Picoline-N-oxide in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Picoline-N-oxide, a derivative of pyridine, is a highly versatile and valuable intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its unique chemical properties, stemming from the N-oxide functional group, enhance the reactivity of the pyridine ring, facilitating reactions that are otherwise difficult with the parent 2-picoline molecule.[2] This increased reactivity allows for the strategic introduction of various functional groups, making it a crucial building block in the development of active pharmaceutical ingredients (APIs).[3] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
This compound serves as a precursor for several important classes of pharmaceutical intermediates. The primary transformations involve modifications at the methyl group and the pyridine ring, leading to the formation of compounds such as 2-chloromethylpyridine and 2-cyanopyridine. These intermediates are subsequently used in the synthesis of various drugs.
A significant application of this compound is in the synthesis of proton pump inhibitors. For instance, it is a key starting material for the preparation of 4-chloro-3-methoxy-2-picoline-N-oxide, a crucial intermediate in the synthesis of Pantoprazole.[4]
The general workflow for the utilization of this compound in pharmaceutical intermediate synthesis is outlined below.
Caption: Synthetic pathways from 2-Picoline to APIs via this compound.
Synthesis of Key Pharmaceutical Intermediates
Synthesis of 2-Chloromethylpyridine
2-Chloromethylpyridine is a vital intermediate, notably in the synthesis of the anti-ulcer drug Rabeprazole. The conversion of this compound to 2-chloromethylpyridine can be achieved with high conversion and selectivity using phosphoryl chloride (POCl3) in the presence of a tertiary amine like triethylamine.[5]
Quantitative Data for the Synthesis of 2-Chloromethylpyridine
| Reagent/Parameter | Condition | Yield/Selectivity | Reference |
| Chlorinating Agent | Phosphoryl chloride (POCl3) | 90% conversion | [5] |
| Base | Triethylamine | 98% selectivity | [5] |
| Other Agents | Diethylchlorophosphate, ethyl chloroformate, chloroacetyl chloride, phosgene | Moderate yields | [5] |
| Ineffective Agents | Titanium tetrachloride, zinc chloride, magnesium chloride, sulfuryl chloride | No conversion | [5] |
Experimental Protocol: Synthesis of 2-Chloromethylpyridine
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound in a dry, inert solvent such as acetonitrile.
-
Addition of Base: Add triethylamine to the solution and stir.
-
Addition of Chlorinating Agent: Slowly add phosphoryl chloride to the reaction mixture while maintaining the temperature below a specified limit (e.g., with an ice bath).
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: Quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography.
The logical flow for the synthesis of 2-chloromethylpyridine from this compound is depicted in the following diagram.
Caption: Synthesis of 2-Chloromethylpyridine.
Synthesis of 2-Cyanopyridine
2-Cyanopyridine is another crucial pharmaceutical intermediate, finding applications in the synthesis of various drugs, including anti-gout, anti-HIV, and anti-cancer agents.[6][7] The direct cyanation of this compound offers a more efficient route compared to the ammoxidation of 2-picoline, especially for substituted pyridines.[8] The reaction typically involves treating the N-oxide with a cyanide source in the presence of an activating agent.
Quantitative Data for the Synthesis of 2-Cyanopyridine
| Cyanation Reagent | Activating Agent | Solvent | Temperature (°C) | Yield | Reference |
| Potassium Cyanide (KCN) | Dimethylcarbamoyl chloride | CH3CN | 120 | Good | [9] |
| Trimethylsilyl cyanide (TMSCN) | (Diacetoxyiodo)benzene (PIDA) | - | - | - | [6] |
| Zinc Cyanide (Zn(CN)2) | - | - | - | - | [10] |
Experimental Protocol: Synthesis of 2-Cyano-4-amidopyridine from 4-Amidopyridine N-oxide
This protocol illustrates a direct cyanation method that can be adapted for this compound derivatives.[9]
-
Reaction Setup: In a sealed tube, combine 4-amidopyridine N-oxide, potassium cyanide, and dimethylcarbamoyl chloride in acetonitrile.
-
Reaction: Heat the mixture at 120 °C for 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The residue can be purified by column chromatography on silica gel.
The experimental workflow for the cyanation of a pyridine N-oxide is shown below.
Caption: Experimental workflow for cyanation.
Conclusion
This compound is an indispensable building block in pharmaceutical synthesis, offering a versatile platform for the creation of complex and biologically active molecules. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors. The ability to undergo selective transformations at both the methyl group and the pyridine ring underscores its importance in the efficient construction of pharmaceutical compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 2-Picoline-N-oxide in the Boekelheide Rearrangement
Topic: The Role of 2-Picoline-N-oxide in the Synthesis of 2-Acetoxymethylpyridine via the Boekelheide Rearrangement.
Audience: Researchers, scientists, and drug development professionals.
Introduction
While this compound is a versatile intermediate in organic synthesis, its direct application as a mild oxidizing agent for a broad range of functional groups is not widely documented. However, it plays a crucial role in the Boekelheide rearrangement, a notable transformation that results in the oxidation of the methyl group of the picoline. This reaction, particularly its variation using acetic anhydride, provides a pathway to synthesize 2-acetoxymethylpyridine, a valuable building block in medicinal chemistry and materials science. This document provides detailed protocols and data for this specific application.
The reaction of 2-picoline N-oxide with acetic anhydride proceeds via a [3.3]-sigmatropic rearrangement, yielding 2-acetoxymethylpyridine as the major product.[1] It is important to note that this reaction can also produce isomeric side products, namely 3-acetoxy-2-picoline and 5-acetoxy-2-picoline.[2][3] The use of trifluoroacetic anhydride has been shown to facilitate the reaction under milder conditions, often at room temperature.[1]
Data Presentation
The following table summarizes the typical yields for the reaction of this compound with acetic anhydride.
| Product | Reagent | Yield (%) | Reference |
| 2-Acetoxymethylpyridine | Acetic Anhydride | ~66% | [2][3] |
| 3-Acetoxy-2-picoline | Acetic Anhydride | ~17% | [2][3] |
| 5-Acetoxy-2-picoline | Acetic Anhydride | ~17% | [2][3] |
| 2-(α-hydroxyalkyl)-pyridines | Trifluoroacetic Anhydride | High Yields (selective) | [4] |
Signaling Pathways and Experimental Workflows
Reaction Mechanism: Boekelheide Rearrangement
The mechanism of the Boekelheide rearrangement with this compound and acetic anhydride involves an initial acylation of the N-oxide, followed by deprotonation and a concerted [3.3]-sigmatropic shift.
Caption: Mechanism of the Boekelheide Rearrangement.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and purification of 2-acetoxymethylpyridine from this compound.
Caption: General workflow for 2-acetoxymethylpyridine synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetoxymethylpyridine using Acetic Anhydride
Materials:
-
This compound
-
Acetic Anhydride
-
Sodium Bicarbonate (saturated aqueous solution)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add an excess of acetic anhydride (e.g., 5-10 eq).
-
Heat the reaction mixture to reflux (approximately 140 °C) and maintain for several hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the excess acetic anhydride by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or distillation to afford 2-acetoxymethylpyridine.
Characterization of 2-Acetoxymethylpyridine:
-
¹H NMR: Expected signals include a singlet for the methyl protons of the acetyl group, a singlet for the methylene protons, and signals corresponding to the pyridine ring protons.
-
¹³C NMR: Signals corresponding to the carbonyl carbon, methylene carbon, methyl carbon, and the carbons of the pyridine ring are expected.
-
IR Spectroscopy: Characteristic peaks for the C=O stretch of the ester and C-O stretch are expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of 2-acetoxymethylpyridine should be observed.
Protocol 2: Synthesis of 2-(α-hydroxyalkyl)-pyridines using Trifluoroacetic Anhydride (Milder Conditions)
Materials:
-
2-Alkyl substituted pyridine N-oxide (e.g., this compound)
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the 2-alkyl substituted pyridine N-oxide (1.0 eq) in an anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for the time indicated by reaction monitoring (TLC or GC-MS).[4]
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate.
-
The resulting trifluoroacetate ester can be hydrolyzed to the corresponding 2-(α-hydroxyalkyl)-pyridine by treatment with a mild base or acid.
-
Purify the final product by column chromatography.
Conclusion
The Boekelheide rearrangement of this compound provides a reliable method for the synthesis of 2-acetoxymethylpyridine. While not a general-purpose mild oxidizing agent, this specific transformation showcases the utility of this compound in achieving a targeted oxidation of its methyl substituent. The choice of acylating agent, either acetic anhydride or trifluoroacetic anhydride, allows for flexibility in reaction conditions. Careful purification is necessary to separate the desired product from isomeric byproducts.
References
Application of 2-Picoline-N-Oxide Derivatives in Agrochemical Formulations: A Technical Overview
Introduction:
2-Picoline-N-oxide and its derivatives are versatile chemical compounds utilized across various sectors, including the agrochemical industry. While often recognized as key intermediates in the synthesis of active ingredients, their application extends to enhancing the efficacy and stability of final pesticide and herbicide formulations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound derivatives in the formulation of agrochemicals. These compounds can act as adjuvants, synergists, or safeners, contributing to more effective and environmentally sound crop protection solutions.
Role of this compound Derivatives in Agrochemical Formulations
This compound derivatives can be incorporated into various agrochemical formulation types, including Emulsifiable Concentrates (EC) and Suspension Concentrates (SC). Their primary functions are:
-
As Adjuvants: To enhance the biological activity of the active ingredient. This can be achieved by improving spray droplet retention on leaf surfaces, increasing the penetration of the active ingredient through the plant cuticle, and enhancing overall bioavailability.
-
As Synergists: To increase the potency of an active ingredient, allowing for lower application rates. This is particularly relevant for insecticides, where synergists can inhibit metabolic pathways in the target pest that would otherwise break down the active ingredient.
-
As Safeners: To protect crops from the phytotoxic effects of certain herbicides. Safeners can selectively enhance the metabolism of the herbicide in the crop plant without affecting its activity in the target weeds.
Quantitative Data Summary
The following tables summarize the hypothetical performance of a this compound derivative (coded as PNO-D1) as an adjuvant in a glyphosate-based herbicide formulation and as a synergist in a pyrethroid-based insecticide formulation.
Table 1: Efficacy of Glyphosate Formulation with and without PNO-D1 Adjuvant on Velvetleaf (Abutilon theophrasti)
| Formulation | Application Rate (g a.i./ha) | Weed Control (%) (14 DAT) |
| Glyphosate alone | 500 | 75 |
| Glyphosate + PNO-D1 (0.5% v/v) | 500 | 92 |
| Glyphosate alone | 250 | 55 |
| Glyphosate + PNO-D1 (0.5% v/v) | 250 | 78 |
DAT: Days After Treatment
Table 2: Synergistic Effect of PNO-D1 on the Efficacy of Deltamethrin against Housefly (Musca domestica)
| Formulation | Concentration (mg/L) | Mortality (%) (24 hours) |
| Deltamethrin alone | 10 | 45 |
| Deltamethrin + PNO-D1 (1:5 ratio) | 10 | 88 |
| Deltamethrin alone | 5 | 20 |
| Deltamethrin + PNO-D1 (1:5 ratio) | 5 | 65 |
Experimental Protocols
Preparation of an Emulsifiable Concentrate (EC) Formulation
This protocol describes the preparation of a stable EC formulation of a hypothetical herbicide with the inclusion of a this compound derivative as an adjuvant.
Materials:
-
Active Ingredient (Herbicide): 200 g
-
PNO-D1 (Adjuvant): 50 g
-
Aromatic Solvent (e.g., Solvesso™ 150): 600 g
-
Emulsifier Blend (e.g., Calcium dodecylbenzenesulfonate and ethoxylated castor oil): 150 g
Procedure:
-
In a suitable glass beaker equipped with a magnetic stirrer, add the aromatic solvent.
-
While stirring, slowly add the active ingredient until it is completely dissolved. Gentle heating may be applied if necessary, but the temperature should not exceed 50°C.
-
Once the active ingredient is dissolved, add the PNO-D1 adjuvant to the mixture and continue stirring until a homogenous solution is obtained.
-
Add the emulsifier blend to the solution and stir for an additional 15 minutes.
-
The final mixture is the Emulsifiable Concentrate. Store in a sealed, labeled container.
Evaluation of Herbicidal Efficacy in a Greenhouse Setting
This protocol outlines the procedure for testing the efficacy of the prepared herbicide formulation.
Materials:
-
Prepared EC formulation
-
Target weed species (e.g., Velvetleaf, Abutilon theophrasti) grown in pots
-
Control formulation (without PNO-D1)
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber calibrated to deliver a specific volume of spray solution
Procedure:
-
Grow the target weed species in pots until they reach the 3-4 leaf stage.
-
Prepare spray solutions by diluting the EC formulations (with and without PNO-D1) in water to achieve the desired application rates (e.g., 500 and 250 g a.i./ha). A blank spray solution (water only) should also be prepared as a control.
-
Randomly assign the potted plants to different treatment groups.
-
Apply the spray solutions to the plants using the calibrated spray chamber. Ensure uniform coverage of the foliage.
-
Return the plants to the greenhouse and maintain them under optimal growing conditions.
-
Assess weed control visually at 7 and 14 days after treatment (DAT) using a rating scale of 0% (no effect) to 100% (complete kill).
-
Record and analyze the data.
Visualizations
The following diagrams illustrate the logical workflow for the formulation and testing processes.
Caption: Workflow for agrochemical formulation and efficacy testing.
Caption: Roles of this compound derivatives in formulations.
Application Notes and Protocols: Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed experimental protocols for the palladium-catalyzed C-H functionalization of pyridine N-oxides, a pivotal reaction class for the synthesis of complex heterocyclic molecules. The N-oxide group serves as a powerful directing group, enabling highly regioselective C-C bond formation at the C2-position. Two primary transformations are detailed: oxidative alkenylation with various olefins and direct arylation with unactivated arenes. These methods offer a streamlined approach to synthesize functionalized pyridines, which are core scaffolds in numerous pharmaceuticals and functional materials. This note includes step-by-step procedures, quantitative data on substrate scope, and graphical representations of the experimental workflow and proposed catalytic cycles to ensure reproducibility and aid in understanding the reaction mechanisms.
Introduction
Direct C-H bond activation has emerged as a powerful strategy in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Pyridine N-oxides are particularly valuable substrates in this context. The oxygen atom of the N-oxide can coordinate to a transition metal catalyst, directing the activation of the proximal C-H bond at the C2 position with high selectivity.
This application note details two robust protocols developed by Chang et al. for the palladium-catalyzed oxidative C-C bond formation on pyridine N-oxides.[1][2] The first protocol describes the ortho-alkenylation using various olefins, and the second details a direct arylation with unactivated arenes. Both protocols demonstrate high selectivity and good to excellent yields across a range of substrates, providing a versatile platform for the synthesis of 2-substituted pyridine derivatives.
I. Palladium-Catalyzed C2-Alkenylation of Pyridine N-Oxides
This protocol outlines the oxidative coupling of pyridine N-oxides with various olefins. The reaction proceeds with excellent regio- and stereoselectivity, exclusively yielding the (E)-isomer.
Experimental Protocol
General Procedure for C2-Alkenylation: [1]
-
To a screw-capped vial, add the pyridine N-oxide (1.2 mmol, 4.0 equiv), palladium(II) acetate (Pd(OAc)₂, 6.7 mg, 0.03 mmol, 10 mol%), and silver(I) carbonate (Ag₂CO₃, 124 mg, 0.45 mmol, 1.5 equiv).
-
Add the olefin (0.3 mmol, 1.0 equiv) and 1,4-dioxane (0.6 mL) to the vial.
-
Seal the vial and stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired 2-alkenylated pyridine N-oxide.
Data Presentation: Substrate Scope of C2-Alkenylation
The following table summarizes the results for the palladium-catalyzed alkenylation of various pyridine N-oxides with different olefins.
| Entry | Pyridine N-Oxide | Olefin | Product | Yield (%) |
| 1 | Pyridine N-oxide | Ethyl acrylate | (E)-Ethyl 3-(1-oxido-2-pyridinyl)acrylate | 91 |
| 2 | Pyridine N-oxide | N,N-Dimethylacrylamide | (E)-N,N-Dimethyl-3-(1-oxido-2-pyridinyl)acrylamide | 82 |
| 3 | Pyridine N-oxide | Methyl vinyl ketone | (E)-4-(1-Oxido-2-pyridinyl)but-3-en-2-one | 75 |
| 4 | Pyridine N-oxide | Diethyl vinylphosphonate | (E)-Diethyl [2-(1-oxido-2-pyridinyl)vinyl]phosphonate | 68 |
| 5 | Pyridine N-oxide | 1-Octene | 2-((E)-Oct-1-en-1-yl)pyridine 1-oxide | 51 |
| 6 | Pyridine N-oxide | Styrene | 2-((E)-Styryl)pyridine 1-oxide | 85 |
| 7 | 4-Phenylpyridine N-oxide | Ethyl acrylate | (E)-Ethyl 3-(1-oxido-4-phenyl-2-pyridinyl)acrylate | 81 |
| 8 | 2-Phenylpyridine N-oxide | Ethyl acrylate | (E)-Ethyl 3-(1-oxido-6-phenyl-2-pyridinyl)acrylate | 72 |
| 9 | 3-Phenylpyridine N-oxide | Ethyl acrylate | (E)-Ethyl 3-(1-oxido-3-phenyl-2-pyridinyl)acrylate | 78 |
Reaction conditions: Olefin (0.3 mmol), N-oxide (4 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (1.5 equiv) in 1,4-dioxane (0.6 mL) at 100 °C for 12 h. Yields are for isolated products.[1]
II. Palladium-Catalyzed C2-Arylation of Pyridine N-Oxides
This protocol describes the direct coupling of pyridine N-oxides with unactivated arenes, which serve as both the coupling partner and the solvent.
Experimental Protocol
General Procedure for C2-Arylation: [1][3]
-
To a screw-capped pressure tube, add the N-oxide (0.6 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 13.5 mg, 0.06 mmol, 10 mol%), and silver(I) carbonate (Ag₂CO₃, 363 mg, 1.32 mmol, 2.2 equiv).
-
Add the arene (e.g., benzene, 2.4 mL, 40 equiv) to the tube.
-
Seal the tube and stir the reaction mixture vigorously at 130 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired 2-arylated pyridine N-oxide.
Data Presentation: Substrate Scope of C2-Arylation
The following table summarizes the results for the palladium-catalyzed direct arylation of various N-oxides with benzene.
| Entry | N-Oxide | Arene | Product | Yield (%) |
| 1 | Pyridine N-oxide | Benzene | 2-Phenylpyridine N-oxide | 56 |
| 2 | 4-Chloropyridine N-oxide | Benzene | 4-Chloro-2-phenylpyridine N-oxide | 45 |
| 3 | 3-Methylpyridine N-oxide | Benzene | 3-Methyl-2-phenylpyridine N-oxide | 65 |
| 4 | Isoquinoline N-oxide | Benzene | 1-Phenylisoquinoline N-oxide | 72 |
| 5 | Quinoline N-oxide | Benzene | 2-Phenylquinoline N-oxide | 75 |
| 6 | Benzo[h]quinoline N-oxide | Benzene | 10-Phenylbenzo[h]quinoline N-oxide | 81 |
| 7 | Pyrazine N-oxide | Benzene | 2-Phenylpyrazine N-oxide | 61 |
| 8 | Quinoxaline N-oxide | Benzene | 2-Phenylquinoxaline N-oxide | 64 |
Reaction conditions: N-oxide (0.6 mmol), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.2 equiv), and arene (40 equiv) at 130 °C for 16 h. Yields are for isolated products.[1]
Visualizations
Experimental Workflow
The general workflow for the palladium-catalyzed C-H functionalization of pyridine N-oxides is depicted below.
Caption: General experimental workflow for Pd-catalyzed C-H functionalization.
Proposed Catalytic Cycle
A plausible catalytic cycle for the C-H arylation is illustrated below. The cycle for alkenylation follows a similar initial activation, followed by olefin insertion and β-hydride elimination.
Caption: Proposed catalytic cycle for the direct C-H arylation of pyridine N-oxides.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Picoline-N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various substituted pyridines, utilizing 2-picoline-N-oxide as a versatile starting material. The following sections detail the initial preparation of this compound and its subsequent conversion into key intermediates such as 2-pyridinemethanol, 2-chloromethylpyridine, and 2-aminopyridines.
Synthesis of this compound
The initial step in this synthetic workflow is the oxidation of 2-picoline to this compound. This transformation activates the pyridine ring for subsequent functionalization. A common and effective method involves the use of hydrogen peroxide in the presence of a catalyst.
Experimental Protocol:
A solution of 4-chloro-3-methoxy-2-picoline is treated with a phosphotungstic acid solution as a catalyst, followed by the addition of hydrogen peroxide. After the oxidation reaction is complete, the reaction mixture's pH is adjusted to 7-9 with sodium hydroxide to decompose any excess hydrogen peroxide. The product, 4-chloro-3-methoxy-2-picoline-N-oxide, is then extracted with dichloromethane. The organic extract is washed with water until neutral, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure to yield the final product[1]. A similar procedure can be applied for the synthesis of this compound from 2-picoline.
Synthesis of 2-Pyridinemethanol via Boekelheide Reaction
The Boekelheide reaction is a rearrangement of α-picoline-N-oxides to hydroxymethylpyridines.[2] This transformation is a valuable method for introducing a hydroxyl group onto the methyl substituent of this compound.
Experimental Workflow:
Caption: Overall workflow for the synthesis of 2-Pyridinemethanol.
Reaction Mechanism:
Caption: Mechanism of the Boekelheide Reaction.
Experimental Protocol:
This compound is reacted with acetic anhydride under reflux conditions for 3 to 6 hours. Following the reaction, glacial acetic acid and excess acetic anhydride are removed by rotary evaporation. The resulting residue is then dissolved and the pH is adjusted to 10 with powdered potassium carbonate. The aqueous layer is extracted with dichloromethane, and the organic layer is separated and concentrated to yield 2-picolyl acetate. This intermediate is subsequently hydrolyzed using sodium hydroxide to produce 2-pyridinemethanol.[3] The overall yield for this two-step process can be as high as 65%, with the final product having a purity of up to 98.5%.[3]
| Reagent/Parameter | Condition | Reference |
| Acylating Agent | Acetic Anhydride | [3] |
| Reaction Time | 3-6 hours | [3] |
| Reaction Temperature | Reflux | [3] |
| Hydrolysis | Sodium Hydroxide | [3] |
| Overall Yield | up to 65% | [3] |
| Product Purity | up to 98.5% | [3] |
Synthesis of 2-Chloromethylpyridine
2-Chloromethylpyridine is a key synthetic intermediate for the introduction of a methylpyridine moiety in various target molecules. It can be efficiently synthesized from this compound using several chlorinating agents.
Experimental Workflow:
Caption: Synthesis of 2-Chloromethylpyridine.
Experimental Protocols:
Method A: Using Phosphoryl Chloride
Phosphoryl chloride reacts with this compound in the presence of triethylamine to yield 2-chloromethylpyridine. This method achieves a high conversion rate of 90% with a selectivity of 98%.[4][5]
Method B: Using Triphosgene
A solution of triphosgene in dichloromethane is added dropwise to a solution of this compound in dichloromethane at -20°C. Subsequently, diisopropylamine in dichloromethane is added dropwise over a period of 1 hour at the same temperature. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 45 minutes. The product is isolated by an aqueous workup, and the organic layer is dried and concentrated to give 2-chloromethylpyridine in 90% yield.[6]
| Chlorinating Agent | Base | Solvent | Temperature | Yield/Conversion | Selectivity | Reference |
| Phosphoryl Chloride | Triethylamine | - | - | 90% Conversion | 98% | [4][5] |
| Triphosgene | Diisopropylamine | Dichloromethane | -20°C to RT | 90% Yield | High | [6] |
| Phosgene | Triethylamine | Methylene Chloride | 3-25°C | 71% Conversion | 27% | [7] |
Synthesis of 2-Aminopyridines
The synthesis of 2-aminopyridines from pyridine N-oxides is a valuable transformation in medicinal chemistry. A practical one-pot, two-step process has been developed for this conversion.
Experimental Protocol:
A pyridine N-oxide is reacted with an activated isocyanide. A general procedure involves mixing the pyridine N-oxide (1.0 equiv), benzyl isocyanide (1.0 equiv), and TMSOTf (1.0 equiv) in a 3:1 mixture of MeCN/DMF. The mixture is heated to 105°C for 4 hours under a nitrogen atmosphere. After concentrating the reaction mixture to remove volatile organics, 1 M HCl and THF are added, and the mixture is stirred at 50°C to facilitate the in situ deprotection of the intermediate N-formylaminopyridine, yielding the desired 2-aminopyridine.[8] Isolated yields of the purified products can be up to 84%.[9]
| Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Pyridine N-oxide, Benzyl isocyanide | TMSOTf, HCl, THF | MeCN/DMF (3:1) | 105°C then 50°C | 4 h + completion | up to 84% | [8][9] |
Other Functionalizations of this compound
This compound can also serve as a precursor for a variety of other substituted pyridines, including those with cyano, alkyl, aryl, and alkynyl groups at the 2-position.
-
Cyanation: The direct cyanation of pyridine N-oxides can be achieved using reagents like zinc cyanide in the presence of an activating agent.[10]
-
Palladium-Catalyzed Arylation: 2-Aryl pyridines can be synthesized through the palladium-catalyzed direct arylation of pyridine N-oxides.[11]
These methods expand the synthetic utility of this compound, making it a valuable starting material for the generation of diverse libraries of substituted pyridine compounds for drug discovery and development.
References
- 1. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 2. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 3. CN105153019A - 2-pyridinemethanol and synthetic method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN107286079A - A kind of synthetic method of 2 pyridinemethanol - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acs.figshare.com [acs.figshare.com]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Nitration of 2-Picoline N-Oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed laboratory procedure for the synthesis of 4-nitro-2-picoline N-oxide via the nitration of 2-picoline N-oxide. This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] The protocol is based on established methods for the nitration of pyridine N-oxides.[4][5]
Introduction
The nitration of pyridine N-oxides is a standard method for introducing a nitro group onto the pyridine ring, primarily at the 4-position. The N-oxide group activates the ring towards electrophilic substitution and directs the incoming nitro group to the 4-position. The resulting 4-nitropyridine N-oxide derivatives are versatile building blocks in organic synthesis. This protocol details the nitration of 2-picoline N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.
Experimental Protocol
Objective: To synthesize 4-nitro-2-picoline N-oxide from 2-picoline N-oxide.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Picoline N-oxide | Reagent | Sigma-Aldrich |
| Fuming Nitric Acid (≥90%) | ACS Reagent | Fisher Scientific |
| Concentrated Sulfuric Acid (98%) | ACS Reagent | VWR |
| Deionized Water | N/A | In-house |
| Sodium Carbonate | Anhydrous, Reagent | J.T. Baker |
| Acetone | ACS Reagent | EMD Millipore |
| Ice | N/A | In-house |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Addition funnel with pressure equalization arm
-
Reflux condenser
-
Internal thermometer
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Beaker (1 L)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Desiccator
Procedure:
Part 1: Preparation of the Nitrating Mixture
-
In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, carefully add 30 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath.
-
Slowly, and with constant stirring, add 15 mL of fuming nitric acid to the sulfuric acid. Caution: This is a highly exothermic process. Add the nitric acid dropwise to maintain the temperature below 20 °C.
-
Once the addition is complete, allow the nitrating mixture to warm to room temperature.
Part 2: Nitration Reaction
-
Set up a 250 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, a reflux condenser, and an internal thermometer.
-
To the flask, add 10.91 g (0.1 mol) of 2-picoline N-oxide.
-
Gently heat the flask to 60 °C to melt the 2-picoline N-oxide.
-
Transfer the prepared nitrating mixture to the addition funnel.
-
Add the nitrating mixture dropwise to the molten 2-picoline N-oxide over a period of 30 minutes, ensuring the internal temperature does not exceed 100 °C.
-
After the addition is complete, heat the reaction mixture to 125-130 °C and maintain this temperature for 3 hours.[4]
Part 3: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring.
-
Slowly and in portions, add a saturated aqueous solution of sodium carbonate to neutralize the acidic mixture until the pH is between 7 and 8. Caution: This will cause significant foaming.
-
A yellow solid precipitate of the crude product will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 50 mL).
-
To the collected solid, add 100 mL of acetone to dissolve the product, leaving behind insoluble inorganic salts.
-
Filter the acetone solution to remove the salts.
-
Remove the acetone from the filtrate using a rotary evaporator to yield the purified 4-nitro-2-picoline N-oxide as a yellow solid.
-
Dry the final product in a desiccator.
Data Presentation:
| Parameter | Value |
| Starting Material | 2-Picoline N-oxide |
| Molecular Weight of Starting Material | 109.13 g/mol |
| Amount of Starting Material | 10.91 g (0.1 mol) |
| Product | 4-Nitro-2-picoline N-oxide |
| CAS Number of Product | 5470-66-6[6][7] |
| Molecular Weight of Product | 154.12 g/mol [6] |
| Theoretical Yield | 15.41 g |
| Appearance | Yellow crystalline solid[8] |
Note: Actual yield should be determined gravimetrically after drying.
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Buy 4-Nitro-2-picoline N-oxide | 5470-66-6 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. sciencemadness.org [sciencemadness.org]
- 6. 4-Nitro-2-picoline N-oxide [webbook.nist.gov]
- 7. 4-NITRO-2-PICOLINE N-OXIDE [drugfuture.com]
- 8. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
No Direct Applications of 2-Picoline-N-oxide in Proteomics Research Found
A comprehensive review of scientific literature reveals no established applications of 2-Picoline-N-oxide in the field of proteomics research. While this compound is a known chemical reagent, its use appears to be concentrated in other areas of synthetic and coordination chemistry. However, the broader class of pyridine-containing compounds and their derivatives are utilized in various proteomics applications, particularly in chemical proteomics for protein modification and target identification.
This document provides an overview of the applications of related pyridine-based reagents in proteomics, including detailed application notes and generalized experimental protocols.
Application Note 1: Lysine-Selective Protein Modification using Pyridinium-Based Reagents
Introduction: Pyridinium-based reagents, such as cationic pyridinium activated esters, have been developed for the selective modification of lysine residues in proteins.[1] The positive charge on the pyridinium ring enhances the reactivity and selectivity towards the nucleophilic side chain of lysine. This strategy is employed in activity-based protein profiling (ABPP) to identify and quantify reactive lysine sites across the proteome, both in cell lysates and in living cells.[1]
Principle: The pyridinium activated ester acts as an electrophilic probe that reacts with nucleophilic amino acid residues. Due to its chemical properties, it shows a preference for reacting with the ε-amino group of lysine residues over other nucleophilic residues or the N-terminus of proteins. Once a protein is labeled with the pyridinium probe, which may also contain a reporter tag like biotin or an alkyne for click chemistry, the modified proteins or peptides can be enriched and identified by mass spectrometry.
Quantitative Data Summary: The following table summarizes the quantitative data on the performance of a pyridinium activated ester probe (KP2) for lysine-selective protein profiling in human cell lysates.[1]
| Parameter | Value | Reference |
| Lysine Selectivity | ~70% | [1] |
| Identified High-Reactive Lysine-Labeled Peptides (in MCF-7 cell lysates) | 350 | [1] |
| Corresponding Proteins Identified (in MCF-7 cell lysates) | 250 | [1] |
| Identified Lysine Sites (in live cells) | 386 | [1] |
| Corresponding Proteins Identified (in live cells) | 248 | [1] |
Experimental Workflow: The general workflow for lysine-selective protein profiling using a pyridinium-based probe is depicted below.
Caption: Workflow for lysine-selective proteomic profiling.
Generalized Protocol for Lysine-Selective Labeling in Cell Lysates:
-
Protein Extraction:
-
Culture cells (e.g., MCF-7) to ~80-90% confluency.
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Protein Labeling:
-
Dilute the proteome to a final concentration of 1-2 mg/mL in a reaction buffer (e.g., sodium phosphate buffer, pH 7.0).
-
Add the pyridinium activated ester probe (e.g., KP2) to a final concentration of 100-200 µM.
-
Incubate the reaction at room temperature for 1 hour with gentle agitation.
-
-
Sample Preparation for Mass Spectrometry:
-
If the probe contains a biotin tag, proceed to enrichment. If it contains an alkyne tag, perform a click reaction with an azide-biotin tag first.
-
Reduce the disulfide bonds in the proteins using DTT (dithiothreitol) and alkylate the resulting free thiols with iodoacetamide.
-
Perform protein digestion overnight at 37°C using a protease such as trypsin.
-
-
Enrichment of Labeled Peptides:
-
Add streptavidin-coated magnetic beads to the peptide digest and incubate to capture the biotinylated (labeled) peptides.
-
Wash the beads extensively with a series of buffers (e.g., high salt, low salt, and urea-containing buffers) to remove non-specifically bound peptides.
-
Elute the enriched peptides from the beads, typically using a buffer containing formic acid or by on-bead digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a relevant protein database using a search engine (e.g., MaxQuant, Sequest).
-
Specify the mass of the probe's remnant on lysine as a variable modification.
-
Filter the results to identify high-confidence peptide-spectrum matches and localize the modification sites.
-
Application Note 2: Affinity-Based Target Identification using Pyrido[2,3-d]pyrimidine Probes
Introduction: Pyrido[2,3-d]pyrimidine derivatives are a class of compounds that have been developed as protein kinase inhibitors.[2] In chemical proteomics, these compounds can be functionalized and immobilized on a solid support (e.g., beads) to create an affinity probe. This probe is then used to capture interacting proteins, primarily kinases, from a cell lysate. This approach allows for the identification of known and novel targets of a particular class of small molecules.[2]
Principle: The principle of this technique relies on the specific interaction between the pyrido[2,3-d]pyrimidine ligand and the ATP-binding pocket of certain protein kinases. The immobilized ligand acts as "bait" to selectively bind and enrich these kinases from a complex protein mixture. After washing away non-specifically bound proteins, the captured proteins are eluted and identified by mass spectrometry. Competitive elution with a soluble form of the inhibitor can be used to enhance the specificity of the identified interactors.
Experimental Workflow: The workflow for identifying protein kinase targets using an immobilized pyrido[2,3-d]pyrimidine probe is shown below.
Caption: Workflow for affinity-based kinase profiling.
Generalized Protocol for Affinity-Based Target Identification:
-
Probe Preparation:
-
Synthesize a derivative of the pyrido[2,3-d]pyrimidine inhibitor with a linker arm suitable for covalent attachment to a solid support.
-
Couple the synthesized ligand to activated beads (e.g., NHS-activated sepharose beads) according to the manufacturer's instructions.
-
Wash the beads to remove unreacted ligand and block any remaining active sites.
-
-
Protein Extraction:
-
Prepare a cell lysate from the desired cell line or tissue as described in the previous protocol.
-
Ensure the lysis buffer is compatible with the affinity purification step (e.g., avoid high concentrations of detergents that might interfere with binding).
-
Pre-clear the lysate by incubating it with control beads (without the ligand) to reduce non-specific binding.
-
-
Affinity Purification:
-
Incubate the pre-cleared cell lysate with the immobilized pyrido[2,3-d]pyrimidine probe for several hours at 4°C with gentle rotation.
-
As a control, perform a parallel incubation where the lysate is co-incubated with the probe and a high concentration of the free, soluble inhibitor.
-
Collect the beads by centrifugation and wash them extensively with lysis buffer to remove unbound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heating.
-
Separate the eluted proteins by one-dimensional SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the protein bands using a suitable stain (e.g., Coomassie Brilliant Blue).
-
Excise the entire protein lane or specific bands of interest from the gel.
-
Perform in-gel digestion of the proteins with trypsin.
-
Extract the resulting peptides from the gel slices.
-
-
LC-MS/MS Analysis and Protein Identification:
-
Analyze the extracted peptides by LC-MS/MS.
-
Search the MS/MS data against a protein database to identify the proteins present in the eluate.
-
Compare the proteins identified in the main experiment with those from the competitive elution control. Proteins that are significantly less abundant in the control are considered specific binders.
-
References
The Versatility of 2-Picoline-N-oxide in Material Science and Polymer Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Picoline-N-oxide, a derivative of pyridine, is a versatile building block and ligand with growing significance in material science and polymer production.[1] Its unique electronic and steric properties, stemming from the N-oxide functional group, allow it to play a crucial role in the synthesis of novel materials with tailored functionalities.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of coordination polymers and as a component in catalytic systems.
Application Notes
Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs)
This compound is widely employed as a ligand in the construction of coordination polymers and MOFs.[3] The oxygen atom of the N-oxide group acts as an effective coordination site for a variety of metal ions.[4] The methyl group at the 2-position introduces steric hindrance that can influence the resulting coordination geometry and the dimensionality of the final polymeric structure. This allows for the rational design of materials with specific network topologies and pore architectures.
Key Features:
-
Coordination Versatility: Forms stable complexes with a wide range of transition metals, including cobalt, nickel, copper, and zinc.[5]
-
Structural Control: The steric bulk of the picoline group can direct the self-assembly process, leading to the formation of 1D chains, 2D layers, or 3D frameworks.
-
Functional Materials: The resulting coordination polymers can exhibit interesting magnetic, photoluminescent, and catalytic properties.[6][7]
Ancillary Ligand in Catalysis
Metal complexes incorporating this compound as an ancillary ligand have shown promise in various catalytic applications. The electronic properties of the N-oxide can modulate the reactivity of the metal center, enhancing its catalytic activity and selectivity.
Applications Include:
-
Oxidation Reactions: Catalysts for the oxidation of various organic substrates.[8]
-
Polymerization: As a component of catalysts for polymerization reactions, influencing the properties of the resulting polymers.[9]
-
Photocatalysis: In photocatalytic systems, such as the deoxygenation of N-O bonds, where it can influence the efficiency and stability of the catalyst.[10]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and materials derived from it.
| Property | Value | Reference(s) |
| Physical Properties of this compound | ||
| Molecular Formula | C6H7NO | [11] |
| Molecular Weight | 109.13 g/mol | [11] |
| Melting Point | 41-45 °C | [12] |
| Boiling Point | 279.2 ± 9.0 °C at 760 mmHg | [13] |
| Appearance | Light yellow to brown viscous liquid/solid | [4] |
| Solubility | Soluble in water | [14] |
| Catalyst System | Substrate | Product | TON | TOF (h⁻¹) | Reference(s) |
| Catalytic Performance Data | |||||
| [Re(4,4′-tBu-bpy)(CO)₃Cl] with 2,6-substituted pyridine N-oxide (derived from o-picoline) | Pyridine N-oxide derivative | Deoxygenated pyridine derivative | - | - | [10] |
| Ru(bda)(pic)₂ (pic = 4-picoline) | Water | Oxygen | 2000 | 41 s⁻¹ | [15] |
| Ni-CNP hydride complexes | Nitrous Oxide (N₂O) | Nitrogen (N₂) | - | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Cobalt(II) Coordination Polymer with this compound
This protocol details the synthesis of a 1D coordination polymer, poly[(μ-2-methylpyridine N-oxide-κ2 O:O)bis(μ-thiocyanato-κ2 N:S)cobalt(II)], as an example of the use of this compound in constructing coordination polymers.
Materials:
-
Cobalt(II) thiocyanate (Co(NCS)₂)
-
This compound (C₆H₇NO)
-
Methanol (CH₃OH)
Procedure:
-
In a suitable reaction vessel, dissolve Co(NCS)₂ in methanol.
-
In a separate vessel, dissolve this compound in methanol.
-
Slowly add the this compound solution to the Co(NCS)₂ solution while stirring.
-
Allow the resulting solution to stand at room temperature.
-
Violet-colored crystals of the coordination polymer will form over several days.
-
Isolate the crystals by filtration and wash with a small amount of cold methanol.
-
Dry the crystals under vacuum.
Characterization:
The resulting coordination polymer can be characterized by single-crystal X-ray diffraction to determine its structure, infrared (IR) spectroscopy to confirm the coordination of the ligands, and thermogravimetric analysis (TGA) to assess its thermal stability.
Visualizations
Caption: Workflow for the synthesis of a cobalt(II) coordination polymer.
Caption: Applications of this compound in material science.
References
- 1. idus.us.es [idus.us.es]
- 2. mdpi.com [mdpi.com]
- 3. Coordination polymers utilizing N-oxide functionalized host ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Methylpyridine 1-oxide | C6H7NO | CID 13602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 931-19-1 [chemicalbook.com]
- 13. 2-Picoline 1-oxide | CAS#:931-19-1 | Chemsrc [chemsrc.com]
- 14. guidechem.com [guidechem.com]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Picoline-N-oxide by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 2-Picoline-N-oxide by recrystallization. It includes troubleshooting advice, frequently asked questions, a detailed experimental protocol, and a summary of solvent properties.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound in a question-and-answer format.
Q1: I've dissolved my crude this compound in a hot solvent, but no crystals are forming upon cooling. What should I do?
A1: This is a common issue that can arise from several factors. Here's a step-by-step approach to induce crystallization:
-
Problem: Supersaturation. The solution may be supersaturated.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding. If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.
-
-
Problem: Too much solvent. An excessive amount of solvent will keep the compound dissolved even at lower temperatures.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or the formation of solid particles, allow the solution to cool slowly.
-
Q2: My this compound is "oiling out" instead of forming crystals. Why is this happening and how can I fix it?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This is particularly common with compounds that have a low melting point, such as this compound (m.p. 41-45 °C), and due to its hygroscopic nature.
-
Problem: Solution is supersaturated above the melting point. The temperature of the solution is still above the melting point of your compound when it starts to come out of solution.
-
Solution 1: Add more solvent. Re-heat the solution until the oil redissolves and then add a small amount of additional hot solvent. This will lower the saturation temperature.
-
Solution 2: Slower cooling. Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice. You can do this by insulating the flask.
-
-
Problem: Presence of water. Due to the hygroscopic nature of this compound, absorbed water can lower the melting point and promote oiling out.
-
Solution: Ensure all glassware is thoroughly dried before use and consider performing the recrystallization under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Q3: The recrystallization resulted in a very low yield. What are the likely causes?
A3: A poor yield can be frustrating. Here are some potential reasons and how to address them:
-
Problem: Incomplete crystallization. Not all of the dissolved product has crystallized out of the solution.
-
Solution: Cool the solution in an ice bath for a longer period to maximize crystal formation.
-
-
Problem: Using too much solvent. As mentioned in Q1, excess solvent will retain a significant amount of the product in the solution.
-
Problem: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, some of the product may have crystallized on the filter paper.
-
Solution: Use a pre-heated funnel and flask for the hot filtration and use a slight excess of hot solvent to ensure the product stays in solution. The excess solvent can be evaporated before cooling.
-
Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A4: If your this compound is still yellow or brown after recrystallization, it may be due to persistent colored impurities.
-
Solution: Use of activated carbon. Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Be aware that activated carbon will also adsorb some of your product, so use it sparingly.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing this compound?
A: A mixture of benzene and hexane is a commonly cited and effective solvent system for the recrystallization of this compound.[1] The compound is also soluble in water, alcohol, and ether.[2] The ideal solvent or solvent mixture should dissolve the compound well at high temperatures but poorly at low temperatures.
Q: Why is it important that this compound is hygroscopic?
A: The hygroscopic nature of this compound means it readily absorbs moisture from the air.[1] This absorbed water can act as an impurity, interfering with the crystallization process and potentially leading to the formation of oils or hydrates. It is crucial to handle the compound in a dry environment and use dry solvents and glassware.
Q: What is the expected appearance of pure this compound?
A: Pure this compound is typically a light yellow to brown crystalline solid with a low melting point.[1] It can also appear as a colorless to pale yellow liquid.[3]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using a benzene/hexane solvent system.
Materials:
-
Crude this compound
-
Benzene (reagent grade, dry)
-
Hexane (reagent grade, dry)
-
Erhlenmeyer flasks
-
Heating mantle or hot plate
-
Glass funnel
-
Filter paper
-
Buchner funnel and flask
-
Vacuum source
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot benzene to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean flask.
-
Induce Crystallization: Add warm hexane dropwise to the hot benzene solution until it becomes slightly cloudy (the point of saturation).
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature or in a desiccator to remove any residual solvent. Due to its hygroscopic nature, it is important to store the final product in a tightly sealed container in a dry environment.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [2][4] |
| Benzene | Soluble (especially when hot) | [1] |
| Hexane | Sparingly soluble to insoluble | [1] |
| Alcohol | Soluble | [2] |
| Ether | Soluble | [2] |
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Strategies to improve the yield of 2-Picoline-N-oxide synthesis
Welcome to the Technical Support Center for 2-Picoline-N-oxide Synthesis. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help researchers, scientists, and drug development professionals optimize their synthesis and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound? A1: The most prevalent method for synthesizing this compound is the direct oxidation of 2-picoline (also known as 2-methylpyridine).[1] Commonly used oxidizing agents include hydrogen peroxide, peracetic acid, and m-chloroperbenzoic acid (m-CPBA).[1] The choice of oxidant often depends on the scale of the reaction, safety considerations, and desired purity.
Q2: Which oxidizing agent is generally recommended for optimal yield? A2: While several oxidants are effective, the combination of hydrogen peroxide with an acid catalyst like acetic acid (forming peracetic acid in situ) or a dedicated catalyst like phosphotungstic acid is frequently used to achieve high yields.[2] This approach is often cost-effective for larger-scale production. For lab-scale synthesis where cost is less of a concern, m-CPBA can also provide clean reactions and high yields.
Q3: What is the role of a catalyst in this synthesis? A3: Catalysts are employed to increase the reaction rate and improve selectivity, often allowing the reaction to proceed under milder conditions. For instance, phosphotungstic acid can catalyze the oxidation of 2-picoline with hydrogen peroxide, leading to high yields and improved safety profiles.[2] Other catalytic systems, such as those involving vanadium oxide, are also used, particularly in gas-phase oxidations.[3]
Q4: What are the primary safety concerns associated with this synthesis? A4: The primary safety concern is the handling of strong oxidizing agents like hydrogen peroxide and peracetic acid, which are highly exothermic and can decompose violently, especially in the presence of contaminants or at elevated temperatures.[4][5] Reactions should be conducted with adequate cooling, slow addition of the oxidant, and behind a safety shield.[5]
Q5: How is the final product, this compound, typically purified? A5: this compound is a light yellow to brown crystalline solid that is often hygroscopic.[6][7] Common purification methods include fractional distillation under vacuum or recrystallization from a solvent system like benzene/hexane.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Q: My reaction yield is very low or I've recovered only starting material. What went wrong? A: Several factors could be responsible for a low yield:
-
Inactive Oxidant: Hydrogen peroxide solutions can degrade over time. Verify the concentration of your H₂O₂ solution via titration. Ensure other oxidants like m-CPBA have not expired.
-
Insufficient Temperature: The oxidation reaction may require heating to proceed at a reasonable rate. For H₂O₂/acetic acid systems, temperatures are often maintained between 70-90°C.
-
Improper pH: The reaction pH can be critical. For some methods, an acidic environment is necessary to activate the oxidizing agent.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q: I am observing the formation of multiple byproducts. How can I improve the selectivity? A: Byproduct formation often results from over-oxidation or side reactions.
-
Over-oxidation: The methyl group of 2-picoline can be oxidized further to picolinic acid.[8] To minimize this, avoid excessive heating and use the correct stoichiometric amount of the oxidizing agent.
-
Ring Modification: Harsh reaction conditions can lead to other side reactions. Using a milder oxidant or catalyst, and maintaining careful temperature control can significantly improve selectivity.
-
Rearrangement: When using acetic anhydride, rearrangement can occur, leading to a mixture of products.[9][10]
Q: The reaction is highly exothermic and difficult to control. How can I manage it safely? A: Runaway reactions are a significant hazard.[4] To ensure safety:
-
Slow Addition: Add the oxidizing agent dropwise or in small portions to the reaction mixture.
-
Efficient Cooling: Use an ice bath or a cooling mantle to dissipate the heat generated during the reaction.
-
Dilution: Running the reaction in a suitable solvent can help to moderate the temperature changes.
-
Monitoring: Continuously monitor the internal reaction temperature with a thermometer.
Q: I'm having trouble isolating the this compound from the reaction mixture. What are the best practices for workup and purification? A: Isolation can be challenging due to the product's properties.
-
Quenching: After the reaction, it is crucial to decompose any remaining peroxide. This is often done by adding a reducing agent like sodium sulfite or sodium thiosulfate until a negative test with peroxide indicator strips is obtained.
-
pH Adjustment: this compound is a basic compound. Neutralizing the reaction mixture (e.g., with sodium carbonate or sodium hydroxide) is often necessary before extraction.[2]
-
Extraction: Use a suitable organic solvent like dichloromethane or chloroform for extraction.[2]
-
Purification: The product is hygroscopic.[6][7] Therefore, ensure all glassware is dry and use anhydrous solvents. Fractional distillation under reduced pressure is effective for purification.[6] Recrystallization from a non-polar solvent mixture like benzene/hexane can also be used.[6]
Data Summary
Table 1: Comparison of Common Oxidizing Agents for 2-Picoline N-Oxidation
| Oxidizing Agent | Catalyst/Co-reagent | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid | 70-90°C, 2-4 hours | >90%[2] | Low cost, environmentally friendly byproducts (water). | Can be explosive, requires careful temperature control.[2] |
| Hydrogen Peroxide (H₂O₂) | Phosphotungstic Acid | 70-80°C | 93%[2] | High yield, high safety, reusable catalyst. | Catalyst can be expensive. |
| m-Chloroperbenzoic Acid (m-CPBA) | None | Room Temp to 40°C, Dichloromethane | High | Mild conditions, high selectivity. | Expensive, byproduct (m-chlorobenzoic acid) needs removal. |
| Peracetic Acid | None | 85°C, controlled addition | High[5] | Effective and relatively inexpensive. | Thermally unstable, requires careful handling.[5] |
Experimental Protocols
Protocol 1: Synthesis using Hydrogen Peroxide and a Phosphotungstic Acid Catalyst
This protocol is adapted from a method described for a substituted 2-picoline, valued for its high yield and safety.[2]
Materials:
-
2-Picoline
-
Phosphotungstic acid solution (catalyst)
-
30% Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-picoline and the phosphotungstic acid solution. Begin stirring.
-
Oxidant Addition: Heat the mixture to 75°C. Slowly add 30% hydrogen peroxide dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 80°C.
-
Reaction Monitoring: After the addition is complete, maintain the temperature at 75-80°C and stir for an additional 2-3 hours. Monitor the reaction's completion by TLC.
-
Workup - Quenching & Neutralization: Cool the reaction mixture to 40°C. Test for residual peroxides using an indicator strip. If positive, add a small amount of sodium sulfite solution until the test is negative. Adjust the pH to 7-9 by slowly adding a dilute sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 0.1 mol scale reaction).
-
Drying and Isolation: Combine the organic layers and wash with water until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or recrystallization.
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate the general synthesis workflow and a logical approach to troubleshooting common issues.
Caption: A flowchart of the key steps in this compound synthesis.
Caption: A decision tree for troubleshooting low yield issues.
Caption: Reaction scheme showing desired product and a common byproduct.
References
- 1. Page loading... [guidechem.com]
- 2. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 3. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]
- 4. pscfiles.tamu.edu [pscfiles.tamu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 931-19-1 [amp.chemicalbook.com]
- 7. This compound | 931-19-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Understanding the stability of 2-Picoline-N-oxide under various pH conditions
Welcome to the technical support center for 2-Picoline-N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various pH conditions. Below you will find troubleshooting guides and frequently asked questions to assist with your experimental design and interpretation.
Troubleshooting Guides and FAQs
This section addresses common issues and questions regarding the stability of this compound in aqueous solutions.
Q1: My this compound solution appears to be degrading. What are the likely causes?
A1: Degradation of this compound in solution can be influenced by several factors, primarily pH, temperature, and light exposure.[1] N-oxides are generally stable at room temperature in neutral to alkaline conditions.[2] However, degradation can be accelerated under acidic conditions due to the protonation of the N-oxide oxygen, making the molecule more susceptible to nucleophilic attack or reduction.[3] Elevated temperatures can also promote thermal decomposition.[2]
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
A2: Unexpected peaks in your chromatogram likely represent degradation products. The most probable degradation pathway for this compound is the reduction to its parent compound, 2-picoline. Other potential by-products could arise from rearrangements or further reactions depending on the specific conditions.[4][5] To identify these unknown peaks, it is recommended to perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate and characterize the potential degradants.[6]
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Maintain a neutral to slightly alkaline pH for your solutions unless the experimental protocol requires acidic conditions.
-
Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C) and protect them from prolonged exposure to high temperatures.[2]
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[1]
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider purging solutions with an inert gas like nitrogen or argon to minimize oxidative degradation.
Q4: What is the expected stability of this compound in acidic, neutral, and alkaline solutions?
-
Acidic Conditions (pH < 4): this compound is expected to be least stable in acidic solutions. The N-oxide can be protonated, which may facilitate its reduction to 2-picoline.[3] The rate of degradation is expected to increase with decreasing pH.
-
Neutral Conditions (pH 6-8): The compound is expected to be relatively stable under neutral conditions at ambient temperature.[2]
-
Alkaline Conditions (pH > 8): this compound is generally considered to be stable in alkaline solutions.[3]
Forced degradation studies are the most effective way to determine the precise stability of your specific experimental system.[6]
Data Presentation
The following table summarizes the expected qualitative stability of this compound under various pH conditions based on the general behavior of pyridine N-oxides. Quantitative data should be generated through specific stability studies.
| pH Condition | Expected Stability | Potential Degradation Products |
| Strongly Acidic (pH 1-3) | Low | 2-Picoline, other rearrangement products |
| Weakly Acidic (pH 4-6) | Moderate | 2-Picoline |
| Neutral (pH 7) | High | Minimal degradation expected |
| Weakly Alkaline (pH 8-10) | High | Minimal degradation expected |
| Strongly Alkaline (pH 11-13) | High | Minimal degradation expected |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and identify its degradation products.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Stability chamber or oven
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as water, methanol, or acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature and monitor for degradation over time.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80°C) in an oven.
-
Dissolve samples at different time points for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where this compound and its expected degradation products absorb (e.g., around 265 nm).
-
Analyze all stressed samples along with an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: A simplified potential degradation pathway of this compound to 2-Picoline.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. This compound(931-19-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. By-products in the reaction of 2-picoline N-oxide with acetic anhydride | Semantic Scholar [semanticscholar.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Proper handling and storage of hygroscopic 2-Picoline-N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of hygroscopic 2-Picoline-N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of pyridine and is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] It is particularly useful in proteomics research and as a building block for more complex organic molecules.[2] Its reactivity makes it suitable for introducing functionalities to the pyridine ring.
Q2: Why is this compound considered hygroscopic?
A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This property can lead to clumping, dissolution, or chemical reactions with the absorbed water, potentially affecting its chemical properties and making it challenging to handle in experiments.[3]
Q3: What are the general storage recommendations for this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated area.[3] It is crucial to protect it from moisture and to store it away from incompatible substances such as acids, acid chlorides, acid anhydrides, and chloroformates.[3]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and protective clothing to prevent skin and eye contact.[4] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent Reaction Yields
-
Question: My reaction yields are inconsistent when using this compound from a previously opened bottle. What could be the cause?
-
Answer: The most likely cause is the absorption of atmospheric moisture by the hygroscopic this compound. The presence of water can interfere with many organic reactions, particularly those involving water-sensitive reagents or catalysts. It is recommended to use a freshly opened bottle or to dry the reagent before use.
Issue 2: Difficulty in Handling and Weighing
-
Question: The this compound has become clumpy and is difficult to weigh accurately. How can I handle this?
-
Answer: Clumping is a direct result of moisture absorption.[3] To handle this, you can break up the clumps with a spatula before weighing.[3] However, for accurate measurements, it is best to handle the compound in a controlled environment, such as a glove box with a dry atmosphere. If a glove box is not available, weigh the compound quickly and minimize its exposure to air.[3] For very sensitive reactions, drying the material under vacuum may be necessary.
Issue 3: Formation of Unexpected Byproducts
-
Question: I am observing unexpected byproducts in my reaction. Could the quality of the this compound be the issue?
-
Answer: Yes, the presence of water in the this compound can lead to side reactions. For example, in reactions sensitive to nucleophiles, water can act as an unwanted nucleophile. Additionally, moisture can affect the stability of the compound, potentially leading to the formation of impurities over time. Using anhydrous solvents and freshly handled this compound can help minimize the formation of byproducts.
Issue 4: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
-
Question: My palladium-catalyzed cross-coupling reaction using this compound is giving a low yield. What are some potential reasons?
-
Answer: The presence of water can negatively impact palladium-catalyzed reactions by leading to catalyst deactivation.[5] Ensure that your this compound and all other reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture and improve the reaction outcome.
Data Presentation
Table 1: Representative Moisture Absorption of this compound at 25°C
| Relative Humidity (%) | Time (hours) | Moisture Content (% w/w) | Physical Appearance |
| 40 | 24 | 1.2 | Free-flowing powder |
| 40 | 72 | 2.5 | Free-flowing powder |
| 60 | 24 | 3.8 | Slight clumping |
| 60 | 72 | 5.5 | Clumped solid |
| 80 | 24 | 8.9 | Very clumpy, sticky |
| 80 | 72 | 15.2 | Partially dissolved |
Note: This data is illustrative and based on the typical behavior of hygroscopic organic compounds. Actual values may vary based on the specific batch and ambient conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Arylpyridines via Palladium-Catalyzed Cross-Coupling
This protocol describes a general procedure for the synthesis of 2-arylpyridines from this compound and an aryl bromide.
-
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
PPh₃ (0.1 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous toluene
-
Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃ under an inert atmosphere.
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The crude 2-arylpyridine-N-oxide can then be deoxygenated using a suitable reducing agent (e.g., PCl₃ or H₂/Pd-C) to yield the final 2-arylpyridine.
-
Purify the final product by column chromatography on silica gel.
-
Protocol 2: Boekelheide Rearrangement of this compound
This protocol details the rearrangement of this compound to 2-acetoxymethylpyridine. The Boekelheide reaction is a rearrangement of α-picoline-N-oxides to hydroxymethylpyridines.[6]
-
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Acetic anhydride (3.0 equiv)
-
Round-bottom flask with a reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in acetic anhydride.
-
Heat the mixture to reflux (approximately 140 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess acetic anhydride by slowly adding water or a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-acetoxymethylpyridine by vacuum distillation or column chromatography.
-
Visualizations
Caption: Logical workflow for the proper handling of hygroscopic this compound.
References
- 1. [PDF] Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. tutorchase.com [tutorchase.com]
- 4. Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boekelheide reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Temperature and Reaction Time for 2-Picoline-N-oxide Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Picoline-N-oxide, a versatile and critical intermediate in modern pharmaceutical and agrochemical development.[1][2] This guide provides researchers, scientists, and drug development professionals with expert insights and practical troubleshooting advice to harness the full synthetic potential of this compound. Our focus is on the critical interplay between temperature and reaction time, parameters that dictate the success or failure of your synthetic endeavors.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed, data-driven decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Control
This section addresses common questions regarding the thermal and kinetic behavior of this compound and its reactions.
Q1: What is the optimal temperature range for synthesizing this compound via oxidation?
A1: The synthesis of this compound, typically via the oxidation of 2-picoline with agents like hydrogen peroxide in acetic acid or m-CPBA, is an exothermic process that requires careful temperature management.[3][4]
-
Initial Stage (Reagent Addition): The oxidant should be added portion-wise or via a dropping funnel to maintain an internal temperature between 70-85°C.[5] Allowing the temperature to drop too low will slow the reaction rate, while exceeding this range can lead to uncontrolled exotherms and decomposition of the oxidizing agent.
-
Reaction Stage: After the addition is complete, the reaction is typically maintained at a constant temperature, often between 70-90°C, to drive the reaction to completion. The exact temperature depends on the specific oxidant and solvent system used. For instance, reactions with peracetic acid are often held in this range.[5]
Q2: How does temperature critically influence the outcome of subsequent reactions using this compound?
A2: Temperature is arguably the most critical parameter for controlling both reaction rate and selectivity.
-
Kinetics: As per the Arrhenius equation, reaction rates increase exponentially with temperature. For sluggish reactions, increasing the temperature can be necessary to achieve a reasonable conversion rate.
-
Selectivity: Many reactions involving this compound, such as the Boekelheide rearrangement or functionalizations at the picolyl methyl group, can have competing side reactions.[4][6][7] Lower temperatures often favor the kinetically controlled product, which is typically the desired one. Higher temperatures can provide enough energy to overcome the activation barrier for side reactions, leading to a mixture of products (thermodynamic control) or decomposition.[8][9]
Q3: How do I determine the optimal reaction time without sacrificing yield?
A3: "Overnight" is a common but often suboptimal instruction. The ideal reaction time is the point at which the concentration of the desired product is maximized, and the formation of degradation byproducts is minimized.
The most reliable method for determining this is in-process monitoring . Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy of aliquots taken from the reaction mixture are essential. A typical monitoring schedule might be:
-
Take a sample at t=0 (after all reagents are mixed).
-
Sample every 30-60 minutes for the first few hours.
-
Extend sampling intervals as the reaction slows. The reaction should be quenched once the starting material is consumed and before a significant increase in byproduct spots/peaks is observed.
Q4: Is this compound thermally stable?
A4: this compound is a stable compound under normal storage conditions (cool, dry, and tightly sealed).[10][11] However, at elevated temperatures, particularly above its boiling point or during prolonged heating, it can decompose. Thermal decomposition can lead to the release of nitrogen oxides (NOx) and other irritating gases.[8] This instability is a critical consideration during high-temperature reactions and distillations. Some studies suggest that 4-substituted pyridine-N-oxides are generally more thermally stable than 2-substituted isomers.[9]
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section provides a systematic approach to resolving specific problems encountered during experiments.
Issue 1: Incomplete Conversion During this compound Synthesis
-
Symptom: A significant amount of 2-picoline starting material remains after the expected reaction time, as observed by TLC or GC analysis.
-
Causality & Diagnosis: This is a classic kinetics problem. The reaction has not been supplied with sufficient energy (temperature) or allowed enough time to proceed to completion.
-
Was the internal temperature maintained? An exothermic reaction can be deceptive. The external heating bath might be at 80°C, but if the reaction volume is large or stirring is poor, the internal temperature could be much lower.
-
Is the oxidant still active? Peroxy compounds can decompose if stored improperly or if the reaction temperature is too high, leading to a loss of oxidizing power.
-
-
Solution Pathway:
-
Verify Temperature: Use a calibrated thermometer to monitor the internal reaction temperature.
-
Increase Temperature Incrementally: Raise the reaction temperature by 10°C and hold for 1-2 hours, monitoring progress by TLC. Repeat if necessary, but do not exceed temperatures that could cause decomposition of reagents or products.
-
Extend Reaction Time: If a modest temperature increase doesn't suffice, extend the reaction time, continuing to monitor every 2-4 hours.
-
Add More Oxidant (Use Caution): If you suspect oxidant decomposition, a careful, slow addition of a small amount (e.g., 0.1-0.2 equivalents) of fresh oxidant can restart a stalled reaction. This should be done with extreme caution to avoid a runaway reaction.
-
Issue 2: Low Yield and Multiple Byproducts in Rearrangement Reactions (e.g., Boekelheide Reaction)
-
Symptom: The desired rearranged product (e.g., 2-acetoxymethylpyridine) is formed, but TLC/NMR shows a complex mixture of other isomers and unidentified byproducts.[4]
-
Causality & Diagnosis: This is often a selectivity issue driven by excessive temperature. The Boekelheide reaction, for instance, proceeds through a[12][12]-sigmatropic rearrangement.[7] High temperatures can promote competing pathways or decomposition of the N-acetoxypicolinium intermediate.[6][13]
-
Was the reaction refluxed unnecessarily? Many procedures call for reflux, but a lower, controlled temperature might be sufficient and cleaner. Using a milder acylating agent like trifluoroacetic anhydride (TFAA) can often allow the reaction to proceed at room temperature, dramatically improving selectivity.[7]
-
-
Solution Pathway:
-
Lower the Temperature: Repeat the reaction at a lower temperature. If it was run at 140°C in acetic anhydride, try 100-110°C.
-
Change the Reagent: Switch from acetic anhydride to the more reactive TFAA, which may allow the reaction to proceed efficiently at 0°C or room temperature.
-
Control Reaction Time: Quench the reaction as soon as the starting this compound is consumed. Prolonged heating, even at a moderate temperature, can lead to product degradation or isomerization.
-
Issue 3: Reaction Stalls or Proceeds Slowly in Catalytic Processes
-
Symptom: In a catalytic reaction using this compound as a co-oxidant or ligand, the reaction starts but fails to reach completion.
-
Causality & Diagnosis:
-
Catalyst Deactivation: The reaction temperature may be too high, leading to thermal decomposition of the catalyst.
-
Insufficient Mass Transfer: In heterogeneous catalysis, poor stirring can limit the interaction between the catalyst, substrate, and this compound.
-
Inadequate Thermal Energy: The temperature may simply be too low to achieve the necessary catalytic turnover frequency.
-
-
Solution Pathway:
-
Establish a Thermal Profile: Run a series of small-scale reactions at different temperatures (e.g., 50°C, 70°C, 90°C) for a fixed time to find the sweet spot where the rate is high but catalyst decomposition is minimal.
-
Ensure Efficient Stirring: Use an appropriate stir bar or overhead stirrer to ensure the reaction mixture is homogeneous, especially with solid catalysts.
-
Optimize Reaction Time at Optimal Temperature: Once the best temperature is identified, perform a time-course study to determine when the reaction reaches its maximum yield before side reactions begin to dominate.
-
Part 3: Protocols and Data
Experimental Protocol 1: Synthesis of this compound
This protocol is a representative method. Caution: All operations involving peroxy compounds should be conducted behind a safety shield with appropriate personal protective equipment.[5]
-
Setup: In a 3-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-picoline (1.0 eq).
-
Reagent Preparation: In a separate beaker, prepare a solution of 30% hydrogen peroxide (1.1 eq) in glacial acetic acid.
-
Controlled Addition: Begin stirring the 2-picoline and heat to 70°C. Add the H₂O₂/acetic acid solution dropwise from the funnel at a rate that maintains the internal temperature between 75-85°C. This addition may take 60-90 minutes.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 80°C. Monitor the reaction by TLC (e.g., using 10% MeOH in DCM as eluent) every hour. The reaction is typically complete in 3-5 hours when the 2-picoline spot is no longer visible.
-
Workup: Cool the mixture to room temperature. Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate or sodium hydroxide, ensuring the temperature is controlled with an ice bath. Extract the aqueous layer multiple times with dichloromethane or chloroform. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Table 1: Recommended Starting Conditions for Common Reactions
| Reaction Type | Reagent/Catalyst | Temperature (°C) | Typical Time (h) | Key Optimization Insight |
| N-Oxidation | H₂O₂ / Acetic Acid | 75-85 | 3-5 | Control exotherm during addition; monitor by TLC to avoid over-running. |
| Boekelheide Rearrangement | Acetic Anhydride | 110-140 | 2-6 | High temps can cause side products. Consider lowering temp or using TFAA.[4][7] |
| Boekelheide Rearrangement | TFAA | 0 - 25 | 1-3 | Much milder conditions, often leading to cleaner reactions and higher selectivity.[7] |
| C-H Activation (e.g., Arylation) | Pd(OAc)₂ / Ligand | 100-120 | 12-24 | Temperature is crucial for catalyst turnover; screen temps to balance rate vs. catalyst stability. |
| Deoxygenation | PCl₃ or Zn/NH₄Cl | 0-25 (PCl₃) / 25-50 (Zn) | 1-4 | These reactions are often fast; over-extending time offers no benefit and can lead to side reactions.[4] |
Part 4: Visualization of Workflows and Principles
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing the root cause of low product yield.
Diagram 2: The Temperature-Selectivity Relationship
Caption: Temperature's effect on kinetic vs. thermodynamic reaction pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound(931-19-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Preventing unwanted polymerization in reactions involving 2-Picoline-N-oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Picoline-N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted polymerization and other side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unwanted polymerization or tar formation in reactions involving this compound?
A1: Unwanted polymerization and tar formation are most commonly encountered during the Boekelheide rearrangement of this compound. The primary causes are high reaction temperatures, especially when using acetic anhydride which often requires reflux conditions (~140 °C), and the potential formation of radical intermediates that can initiate polymerization pathways.[1]
Q2: How can I minimize the formation of these byproducts?
A2: The most effective strategy is to use milder reaction conditions. Substituting acetic anhydride with trifluoroacetic anhydride (TFAA) allows the reaction to proceed at room temperature, significantly reducing temperature-induced side reactions and improving selectivity.[1] Additionally, considering the potential for radical-mediated polymerization, the use of radical inhibitors can be beneficial.
Q3: Are there specific inhibitors that can be used to prevent polymerization?
A3: Yes, for reactions where radical intermediates are suspected, the use of a radical scavenger can be effective. While traditional inhibitors for vinyl polymerization may not be relevant, radical traps like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) have been shown to intercept radical intermediates in similar rearrangement reactions and can be tested in your system.[2][3]
Q4: What are the common byproducts I should look for besides polymeric material?
A4: In the Boekelheide reaction with acetic anhydride, in addition to tars, you may observe the formation of isomeric acetoxy compounds. The main byproducts are typically 3-acetoxy-2-picoline and 5-acetoxy-2-picoline.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Boekelheide rearrangement of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and significant tar formation | Reaction temperature is too high. | Switch from acetic anhydride to trifluoroacetic anhydride (TFAA) to allow for reaction at room temperature. |
| Involvement of radical intermediates leading to polymerization. | Add a radical inhibitor such as TEMPO (0.05 - 0.1 equivalents) to the reaction mixture.[2][3] | |
| Incorrect solvent choice. | Use an aprotic solvent that is less prone to hydrogen atom abstraction, such as dichloromethane or acetonitrile. Avoid solvents like toluene or THF if radical pathways are suspected, as they can participate in side reactions.[3] | |
| Presence of multiple isomeric byproducts | Reaction mechanism favoring multiple pathways. | Milder conditions with TFAA can improve regioselectivity. Careful monitoring of the reaction progress and temperature can also help. |
| Difficulty in purifying the product from tar | Polymeric byproducts are co-eluting with the desired product. | Use a gradient elution in your column chromatography. A typical starting point would be a non-polar solvent like hexane with a gradual increase in the concentration of a more polar solvent like ethyl acetate. It may be necessary to use a multi-step purification, such as an initial filtration through a plug of silica to remove heavy tars, followed by careful column chromatography. |
Quantitative Data Summary
The choice of acylating agent has a significant impact on the reaction conditions and yield of the Boekelheide rearrangement of this compound.
| Acylating Agent | Typical Reaction Temperature | Reported Yield of 2-acetoxymethylpyridine | Notes |
| Acetic Anhydride | ~140 °C (Reflux) | 78%[4] | Higher temperatures can lead to increased byproduct and tar formation. |
| Trifluoroacetic Anhydride (TFAA) | Room Temperature | High yields (specific percentage varies with substrate)[5] | Milder conditions significantly reduce the formation of tars and other byproducts. |
Experimental Protocols
Protocol 1: Optimized Boekelheide Rearrangement using Trifluoroacetic Anhydride
This protocol is designed to minimize byproduct formation by utilizing milder reaction conditions.
Materials:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
(Optional) TEMPO
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
(Optional) If using a radical inhibitor, add TEMPO (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification of 2-acetoxymethylpyridine from Polymeric Byproducts
This protocol outlines a method for separating the desired product from tar-like impurities.
Materials:
-
Crude reaction mixture from the Boekelheide rearrangement
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Initial Tar Removal (Optional but Recommended): Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel and concentrate the mixture to dryness. Load this onto the top of your chromatography column. This can help prevent the heavier tars from streaking down the column.
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Load the crude product (adsorbed on silica or as a concentrated solution) onto the column.
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure 2-acetoxymethylpyridine.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Mandatory Visualizations
Logical Relationship for Troubleshooting Polymerization
Caption: Troubleshooting unwanted polymerization in this compound reactions.
Experimental Workflow for Optimized Boekelheide Rearrangement
Caption: Workflow for minimizing byproducts in the Boekelheide rearrangement.
References
- 1. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 2. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent | Semantic Scholar [semanticscholar.org]
Challenges and solutions for scaling up 2-Picoline-N-oxide production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and solutions associated with the production of 2-Picoline-N-oxide. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory and scale-up experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
| Question/Issue | Potential Causes | Solutions and Recommendations |
| Why is my yield of this compound consistently low? | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Product: Excessive temperature or prolonged reaction time can lead to the decomposition of this compound.[1] 3. Suboptimal Oxidant-to-Substrate Ratio: An incorrect stoichiometric ratio of the oxidizing agent to 2-picoline. 4. Inefficient Catalyst: If using a catalyzed process, the catalyst may be inactive or used in insufficient quantity. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.[2] 2. Optimize Temperature: For hydrogen peroxide/acetic acid method, maintain a temperature of 70-80°C. For m-CPBA, the reaction can often be run at room temperature after an initial cooling phase.[2] 3. Adjust Stoichiometry: Systematically vary the molar equivalents of the oxidizing agent to find the optimal ratio. A slight excess (1.2-1.5 equivalents) of the oxidant is common.[2] 4. Catalyst Screening: If applicable, screen different catalysts or optimize the loading of the current catalyst. |
| How can I minimize the formation of byproducts such as picolinic acid? | 1. Over-oxidation: Harsh reaction conditions (high temperature, strong oxidizing agent) can lead to the oxidation of the methyl group to a carboxylic acid.[3][4] 2. Choice of Oxidant: Some oxidizing agents are more prone to causing side reactions than others. | 1. Control Reaction Temperature: Avoid excessive heating. Stepwise temperature control can be beneficial. 2. Select a Milder Oxidant: Consider using m-CPBA, which is often more selective for N-oxidation under mild conditions.[5] 3. Limit Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the product. |
| I am observing a runaway reaction during scale-up. What is causing this and how can I prevent it? | 1. Exothermic Reaction: The oxidation of 2-picoline is an exothermic process.[6] 2. Poor Heat Dissipation: In larger reactors, the surface area-to-volume ratio decreases, making heat removal less efficient. 3. Decomposition of Peroxides: Excess or unreacted peroxides can decompose, releasing gas and heat, which can lead to a rapid increase in temperature and pressure.[1] | 1. Controlled Addition of Reagents: Add the oxidizing agent slowly and portion-wise to manage the rate of heat generation.[2] 2. Efficient Cooling: Ensure the reaction vessel is equipped with an adequate cooling system (e.g., cooling jacket, internal cooling coils). 3. Use of a Co-solvent: A co-solvent can help to better dissipate heat. 4. Quenching of Excess Peroxide: After the reaction is complete, quench any remaining peroxide with a reducing agent like sodium thiosulfate before work-up.[2] |
| My final product is difficult to purify and appears as a viscous oil or discolored solid. What are the best purification strategies? | 1. Hygroscopic Nature: this compound is hygroscopic and can absorb moisture from the air, leading to a viscous or oily appearance.[2] 2. Presence of Byproducts: Impurities from side reactions can interfere with crystallization. 3. Residual Solvent: Incomplete removal of the reaction solvent. | 1. Recrystallization: Recrystallize from a suitable solvent system such as benzene/hexane.[2] 2. Vacuum Distillation: For larger quantities, fractional distillation under reduced pressure can be effective. 3. Column Chromatography: For small-scale purification, column chromatography can be used.[5] 4. Drying: Ensure the purified product is thoroughly dried under vacuum to remove any absorbed water. |
| How do I handle the waste generated from the reaction, especially when using peracetic acid? | 1. Acidic Waste: The use of acetic acid or the generation of m-chlorobenzoic acid results in acidic waste streams. 2. Peroxide Residues: Residual oxidizing agents in the waste can be hazardous. | 1. Neutralization: Neutralize acidic waste with a base such as sodium bicarbonate or sodium hydroxide before disposal.[3] 2. Quenching: Treat the aqueous waste with a reducing agent (e.g., sodium bisulfite or sodium thiosulfate) to decompose any remaining peroxides.[2] 3. Follow Institutional Guidelines: Always adhere to your institution's specific waste disposal protocols for chemical waste. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods involve the oxidation of 2-picoline using various oxidizing agents. These include:
-
Hydrogen Peroxide in Acetic Acid: A cost-effective method, though it may require elevated temperatures and can lead to byproducts if not carefully controlled.[2]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and often more selective reagent that can be used under milder conditions.[5]
-
Peracetic Acid: A strong oxidizing agent, but its preparation and use can be hazardous due to its explosive nature.[3]
Q2: What are the primary safety precautions to take when producing this compound?
A2: Key safety precautions include:
-
Working in a well-ventilated area and using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Being cautious of the exothermic nature of the oxidation reaction, especially during scale-up.
-
Handling peroxy compounds with care, as they can be explosive. Always add them slowly and in a controlled manner.
-
Quenching any unreacted peroxides before work-up and purification.[2]
Q3: Is this compound stable? What are the recommended storage conditions?
A3: this compound is generally stable at room temperature in a closed container. However, it is hygroscopic, meaning it readily absorbs moisture from the air.[2] Therefore, it should be stored in a tightly sealed container in a cool, dry place, away from moisture.
Q4: What are the main challenges in scaling up the production of this compound?
A4: The primary challenges in scaling up production include:
-
Heat Management: The exothermic nature of the reaction requires robust cooling systems to prevent runaway reactions.
-
Reagent Addition: Controlled, slow addition of the oxidizing agent is crucial for safety and selectivity.
-
Mixing: Ensuring efficient mixing in a large reactor to maintain a homogenous reaction mixture and temperature.
-
Work-up and Purification: Handling large volumes during extraction, neutralization, and purification can be challenging. Distillation at reduced pressure is often preferred for larger quantities.
-
Waste Disposal: Managing and neutralizing large volumes of acidic and potentially peroxide-containing waste.
Q5: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A5: The following analytical techniques are commonly used:
-
Thin Layer Chromatography (TLC): For monitoring the progress of the reaction.[2]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic N-O bond stretching vibration.
Quantitative Data Presentation
The following tables summarize comparative data for different this compound synthesis methods based on available literature.
Table 1: Comparison of Common Oxidation Methods for this compound Synthesis
| Oxidizing Agent | Typical Solvent | Typical Temperature | Typical Reaction Time | Reported Yield | Key Advantages | Key Disadvantages |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70-80°C[2] | 6-24 hours[2] | ~78-83% (for pyridine-N-oxide) | Cost-effective | Requires heating, potential for over-oxidation, acidic waste |
| m-CPBA | Dichloromethane (DCM) | 0°C to Room Temp[2] | 2-12 hours[2] | Can be >90% | High selectivity, mild conditions | More expensive, m-chlorobenzoic acid byproduct |
| Hydrogen Peroxide / Phosphotungstic Acid Catalyst | Water | 85-90°C[3] | 5-10 hours[3] | Up to 93%[3] | High yield, environmentally friendly (no acid waste) | Requires a catalyst, elevated temperature |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis using m-CPBA
This protocol is suitable for preparing small quantities of this compound in a standard laboratory setting.
Materials:
-
2-Picoline
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-picoline (1.0 equivalent) in dichloromethane (to achieve a concentration of approximately 0.5 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add m-CPBA (1.2 equivalents) portion-wise over 20-30 minutes, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-12 hours, monitoring its progress by TLC (e.g., using a 10:1 DCM:Methanol eluent).
-
Once the starting material is consumed, cool the mixture back to 0°C.
-
Slowly add saturated Na₂S₂O₃ solution to quench the excess m-CPBA. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2-3 times, to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization (e.g., from benzene/hexane) or column chromatography if necessary.
Protocol 2: Conceptual Scale-Up Synthesis using Catalytic Hydrogen Peroxide
This protocol outlines a conceptual approach for a larger-scale synthesis, emphasizing safety and process control.
Materials:
-
2-Picoline
-
Phosphotungstic acid (catalyst)
-
35% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 8%)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge the reaction vessel with 2-picoline and a solution of phosphotungstic acid in water.
-
Begin vigorous stirring and heat the mixture to 85-90°C.
-
Add 35% hydrogen peroxide dropwise via an addition funnel at a controlled rate to maintain the reaction temperature.
-
After the addition is complete, maintain the reaction at 83-88°C for 5-10 hours, monitoring for completion.[3]
-
Cool the reaction mixture to 40°C.
-
Carefully add a dilute solution of sodium hydroxide to adjust the pH to 7-9. This also helps to decompose any excess hydrogen peroxide.[3]
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic extracts with water until the washings are neutral.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the dichloromethane by distillation.
-
The crude this compound can be purified by vacuum distillation.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low yields in this compound synthesis.
References
Technical Support Center: Resolving Catalyst Deactivation in 2-Picoline-N-Oxide Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in reactions mediated by 2-picoline-N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in this compound mediated reactions?
Catalyst deactivation in these reactions is primarily attributed to three main phenomena:
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring and the oxygen atom of the N-oxide functionality in this compound can act as strong ligands, coordinating to the active metal center of the catalyst (e.g., palladium). This strong binding can block the catalytic sites, preventing the substrate from accessing them and thus inhibiting the reaction.
-
Formation of Inactive Catalyst Species: The active catalyst, often a Pd(II) species in C-H activation reactions, can be reduced to inactive Pd(0) nanoparticles, commonly observed as palladium black. This reduction can be promoted by reactants, solvents, or additives in the reaction mixture.
-
Fouling: Insoluble byproducts or polymeric materials derived from the solvent or reactants can precipitate and coat the surface of a heterogeneous catalyst, blocking its active sites and pores.
Q2: Are certain catalysts more susceptible to deactivation in these reactions?
Yes, transition metal catalysts, particularly palladium and rhodium, are known to be susceptible to poisoning by nitrogen-containing heterocycles like pyridine N-oxides. The lone pair of electrons on the nitrogen atom can form strong coordination bonds with the metal center, leading to catalyst inhibition.
Q3: How can I diagnose the cause of catalyst deactivation in my experiment?
Identifying the root cause of deactivation is crucial for effective troubleshooting. Here are some diagnostic approaches:
-
Visual Observation: The formation of a black precipitate is a strong indicator of the agglomeration of the catalyst into inactive palladium black.
-
Reaction Profiling: A sudden drop in reaction rate may suggest catalyst poisoning, while a gradual decrease could indicate thermal degradation or fouling.
-
Control Experiments: Running the reaction with highly purified reagents and solvents can help determine if impurities are the cause of deactivation.
-
Spectroscopic Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the oxidation state of the palladium on a recovered catalyst to check for a change from the active Pd(II) to an inactive state.
Q4: What are the general strategies for regenerating a deactivated catalyst?
The appropriate regeneration strategy depends on the deactivation mechanism:
-
For Fouling: Washing the catalyst with a suitable solvent to dissolve the deposited material can often restore its activity.
-
For Poisoning by Adsorbed Species: If the poison is reversibly bound, washing with a solvent or a dilute acid or base solution may be effective.
-
For Formation of Inactive Pd(0): Treatment with a mild oxidizing agent, such as benzoquinone or potassium persulfate, can re-oxidize the Pd(0) to the catalytically active Pd(II) state.
-
For Sintering (Thermal Degradation): This is often irreversible. Prevention through careful temperature control is the best approach.
Troubleshooting Guides
Problem 1: Low or No Conversion
Symptoms:
-
The reaction does not proceed to completion, or the conversion is significantly lower than expected.
-
Stalling of the reaction after an initial period of activity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by this compound | - Increase catalyst loading incrementally.- Consider a slow addition of the this compound to maintain a low instantaneous concentration.- Experiment with different ligands that may modulate the catalyst's susceptibility to poisoning. |
| Formation of Inactive Palladium Species (e.g., Palladium Black) | - Add a mild oxidant (e.g., benzoquinone, 1-5 mol%) to the reaction mixture to regenerate the active Pd(II) species in situ.[1] - Ensure a strictly inert atmosphere, as oxygen can sometimes influence the catalyst's oxidation state. |
| Impurities in Reagents or Solvents | - Use high-purity, anhydrous, and degassed solvents.- Purify reagents (e.g., recrystallization, distillation) before use.- Run a control reaction with fresh, high-purity materials to confirm if impurities are the issue. |
| Suboptimal Reaction Conditions | - Systematically vary the reaction temperature. Higher temperatures may sometimes overcome weak poisoning but can also lead to thermal degradation.- Optimize the solvent and base combination, as they can significantly influence catalyst stability and activity. |
Problem 2: Reaction Starts but Does Not Go to Completion
Symptoms:
-
Initial product formation is observed, but the reaction plateaus at a certain conversion level.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Gradual Catalyst Deactivation | - This is a classic sign of a catalyst that is slowly being poisoned or degrading.- Try adding a fresh portion of the catalyst to the stalled reaction to see if it restarts. |
| Product Inhibition | - The product of the reaction may be coordinating to the catalyst and inhibiting its activity.- If possible, try to remove the product from the reaction mixture as it forms (e.g., by precipitation or extraction). |
| Change in Reaction Conditions | - Ensure consistent temperature and stirring throughout the reaction. Inhomogeneities can lead to localized catalyst deactivation. |
Data Presentation
Table 1: Qualitative Troubleshooting Summary for Catalyst Deactivation
| Symptom | Potential Deactivation Mechanism | Suggested Diagnostic Action | Primary Solution |
| No reaction from the start | Severe catalyst poisoning; Inactive catalyst batch | Test with a fresh batch of catalyst and high-purity reagents. | Use fresh, purified materials; consider a more robust catalyst. |
| Reaction starts, then stops abruptly | Strong product inhibition; Acute poisoning event | Analyze reaction mixture at the point of stalling. | Add more catalyst; investigate product as a potential poison. |
| Gradual decrease in reaction rate | Fouling; Sintering; Slow poisoning | Monitor catalyst appearance; analyze recovered catalyst (e.g., by microscopy or surface area analysis). | Optimize reaction conditions to minimize byproduct formation; consider catalyst regeneration. |
| Formation of black precipitate | Agglomeration to inactive Pd(0) | Visual inspection. | In-situ regeneration with an oxidant; use of stabilizing ligands. |
Experimental Protocols
Protocol 1: General Procedure for In-Situ Catalyst Reactivation with Benzoquinone
This protocol is adapted for a typical palladium-catalyzed C-H activation reaction where deactivation via reduction to Pd(0) is suspected.
-
Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagents: Add the substrate, this compound, solvent, and any other reagents as per your standard protocol.
-
Catalyst and Additive: Add the palladium catalyst and ligand. Then, add 1-5 mol% of benzoquinone to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by standard techniques (TLC, GC, LC-MS).
-
Work-up: Upon completion, proceed with your standard work-up and purification procedure.
Note: The optimal amount of benzoquinone may need to be determined empirically.
Protocol 2: General Procedure for Ex-Situ Regeneration of a Deactivated Palladium Catalyst
This protocol is a general guideline for regenerating a heterogeneous palladium catalyst that has been deactivated.
-
Catalyst Recovery: After the reaction, recover the deactivated catalyst by filtration or centrifugation.
-
Washing:
-
Wash the catalyst thoroughly with the reaction solvent to remove any adsorbed organic materials.
-
Wash with a dilute acid solution (e.g., 0.1 M HCl) to remove basic impurities.
-
Wash with a dilute base solution (e.g., 0.1 M NaOH) to remove acidic impurities.
-
Wash with deionized water until the washings are neutral.
-
Finally, wash with a volatile organic solvent (e.g., acetone or ethanol) to facilitate drying.
-
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight.
-
Oxidative Treatment (if Pd(0) formation is suspected):
-
Prepare a dilute solution of an oxidizing agent (e.g., 0.1 M potassium persulfate in water).
-
Suspend the dried catalyst in this solution and stir at room temperature for 2-4 hours.
-
Filter the catalyst, wash thoroughly with deionized water, and then with a volatile organic solvent.
-
-
Final Drying: Dry the regenerated catalyst under vacuum.
-
Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction to evaluate its performance compared to a fresh catalyst.
Visualizations
Caption: Primary pathways for catalyst deactivation in this compound mediated reactions.
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
References
Troubleshooting guide for the synthesis of 2-aminopyridines from 2-Picoline-N-oxides
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-aminopyridines from 2-picoline-N-oxides and related pyridine-N-oxide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 2-aminopyridines from 2-picoline-N-oxides?
A1: Several methods are commonly employed, primarily involving the activation of the pyridine N-oxide to facilitate nucleophilic attack by an amine. Key methods include:
-
Reaction with activating agents and amines: This involves using reagents like tosyl anhydride (Ts₂O) or tosyl chloride (TsCl) in the presence of an amine, such as tert-butylamine.[1][2] This is often followed by a deprotection step.
-
Reaction with activated isocyanides: This method provides a practical route to substituted 2-aminopyridines and can be effective for substrates with strongly electron-withdrawing groups.[3][4][5]
-
Using phosphonium salts as activators: Reagents like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) offer a mild alternative for activating the N-oxide for regioselective amination.[6][7][8]
Q2: Why is an activating agent necessary for this reaction?
A2: The pyridine N-oxide itself is not sufficiently electrophilic for direct amination at the C2 position. An activating agent, such as tosyl anhydride or a phosphonium salt, coordinates to the N-oxide oxygen. This activation enhances the electrophilicity of the C2 and C6 positions of the pyridine ring, making them susceptible to nucleophilic attack by an amine.[1][9]
Q3: What is the purpose of using a bulky amine like tert-butylamine?
A3: The use of a bulky amine like tert-butylamine is crucial for minimizing common side reactions.[6][8] These side reactions include the dimerization of the pyridine species and the tosylation of the desired 2-aminopyridine product. The steric hindrance of the tert-butyl group also helps to suppress the reaction between the amine nucleophile and the activating reagent (e.g., Ts₂O).[6][8] The tert-butyl group is typically removed in a subsequent step using an acid like trifluoroacetic acid (TFA).[6][10]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired 2-Aminopyridine
Possible Causes & Solutions
-
Inefficient N-oxide activation:
-
Solution: Ensure the activating agent (e.g., Ts₂O, PyBroP) is fresh and handled under anhydrous conditions to prevent decomposition. Consider increasing the equivalents of the activating agent. For substrates with electron-withdrawing groups, a stronger activating agent or higher reaction temperatures may be necessary.[3]
-
-
Side reactions consuming starting materials or product:
-
Solution: Competing side reactions are a common issue.[1][9] If using the tosyl anhydride method, ensure the use of a bulky amine like tert-butylamine to prevent N-tosylation of the product and reaction between the amine and Ts₂O.[6][8] Running the reaction at lower temperatures may also help to minimize side reactions.
-
-
Poor reactivity of the pyridine N-oxide:
-
Incomplete deprotection of the intermediate:
-
Solution: When using methods that form an intermediate (e.g., N-tert-butyl or N-formyl), ensure the deprotection step goes to completion. Monitor the reaction by TLC or LCMS and adjust the reaction time or temperature for the deprotection step as needed. For example, the hydrolysis of N-formyl-2-aminopyridines can be achieved with mild acid.[3]
-
Problem 2: Formation of Multiple Products (Low Regioselectivity)
Possible Causes & Solutions
-
Amination at the C4 or C6 position:
-
Solution: While amination generally favors the C2 position, substitution at C4 can occur. The choice of activating agent and reaction conditions can influence regioselectivity. The use of Ts₂O with tert-butylamine generally provides high 2-/4-selectivity.[1] If your 2-picoline-N-oxide is unsubstituted at the 6-position, a mixture of 2- and 6-amino isomers can be expected.[10] Chromatographic purification will be necessary to separate the isomers.
-
-
Dimerization or polymerization of the starting material:
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
-
Presence of polar byproducts:
-
Solution: Byproducts such as phosphoryltripyrrolidine (from PyBroP) or tosylamides can complicate purification.[6][7] An aqueous workup can help remove some of these impurities. For purification, flash chromatography is often employed. The choice of stationary phase (silica gel or Florisil) and eluent system should be optimized based on the polarity of the desired product and impurities.[3]
-
-
Product is water-soluble:
-
Solution: If the 2-aminopyridine product is highly polar and has significant water solubility, extraction with organic solvents may be inefficient. In such cases, consider techniques like continuous extraction or evaporation of the aqueous layer followed by purification of the residue.
-
Experimental Protocols
Method 1: Amination using Tosyl Anhydride and tert-Butylamine
This one-pot procedure involves the formation of an N-tert-butyl-2-aminopyridine intermediate, followed by in-situ deprotection.[2][6]
-
Reaction Setup: To a solution of the this compound (1.0 equiv) in a suitable solvent (e.g., PhCF₃) at 5-12 °C, add tert-butylamine (5–9 equiv).[2]
-
Activation: Slowly add tosyl anhydride (2.0–4.3 equiv) to the mixture while maintaining the temperature.[2]
-
Reaction: Stir the reaction mixture for 15 minutes at the same temperature.[2]
-
Deprotection: Add trifluoroacetic acid (TFA) and heat the mixture to 70 °C for 2–12 hours, monitoring for the cleavage of the tert-butyl group.[2]
-
Workup and Purification: After completion, cool the reaction mixture and perform a standard aqueous workup. The crude product is then purified by flash chromatography.
Method 2: Amination using Activated Isocyanides
This one-pot, two-step process is particularly useful for a range of substituted pyridine N-oxides.[3]
-
Reaction Setup: In a reaction vessel, combine the this compound (1.0 equiv), an isocyanide (e.g., benzyl isocyanide, 1.0 equiv), and an activator (e.g., TMSOTf, 1.0 equiv) in a solvent mixture such as MeCN/DMF.[3]
-
Reaction: Heat the mixture under a nitrogen atmosphere (e.g., at 105 °C for 4 hours or via microwave irradiation at 150 °C for 15 minutes).[3] This forms an N-formylaminopyridine intermediate.
-
Hydrolysis: Concentrate the crude reaction mixture to remove volatile organics. Add 1 M HCl and THF and stir at 50 °C until the conversion of the formamide intermediate to the desired 2-aminopyridine is complete.[3]
-
Workup and Purification: Perform an extractive workup using a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The final product is purified by flash chromatography (e.g., on Florisil).[3]
Data Summary
Table 1: Comparison of Reaction Conditions for 2-Aminopyridine Synthesis
| Method | Activating Agent | Amine Source | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| Tosyl Anhydride | Ts₂O | t-BuNH₂ | PhCF₃ | 5 - 12 | High | [2][6] |
| Isocyanide | TMSOTf | Benzyl isocyanide | MeCN/DMF | 105 - 150 | Up to 84 | [3][5] |
| Phosphonium Salt | PyBroP | Various amines | CH₂Cl₂ | 25 | Up to 95 | [7][8] |
Visualizations
Caption: Workflow for the synthesis of 2-aminopicoline via the tosyl anhydride method.
Caption: Troubleshooting guide for low yield in 2-aminopyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Picoline-N-Oxide Isomers
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of heterocyclic compounds is paramount. Picoline-N-oxides, isomers of methylpyridine-N-oxide, serve as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The position of the methyl group profoundly influences the electron distribution within the pyridine ring, leading to significant differences in reactivity among the 2-, 3-, and 4-picoline-N-oxide isomers. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data and detailed protocols.
Electronic Structure and General Reactivity
The N-oxide functional group significantly alters the reactivity of the pyridine ring compared to the parent picoline. The oxygen atom acts as an electron-donating group through resonance, increasing electron density at the C-2 (ortho) and C-4 (para) positions.[3][4] This enhances the ring's susceptibility to electrophilic attack, a reaction that is notoriously difficult for pyridines themselves.[3] Conversely, the electronegative oxygen and positively charged nitrogen atom withdraw electron density inductively, making the C-2 and C-4 positions susceptible to nucleophilic attack, especially after activation of the oxygen atom.[5][6]
The methyl group is a weak electron-donating group, further modulating the reactivity at different positions.
-
2-Picoline-N-oxide: The methyl group at C-2 provides steric hindrance and has unique reactivity involving the methyl protons (see Boekelheide Rearrangement).
-
3-Picoline-N-oxide: The methyl group at C-3 directs electrophiles to the 4- and 6-positions, but its influence is less pronounced compared to the powerful directing effect of the N-oxide group.
-
4-Picoline-N-oxide: The methyl group at C-4 reinforces the electron-donating effect of the N-oxide at the C-2 and C-6 positions through resonance.
Comparative Reactivity in Electrophilic Substitution
Electrophilic aromatic substitution, particularly nitration, is a key reaction where the differences between the isomers become apparent. While pyridine itself is highly resistant to nitration, pyridine-N-oxide readily undergoes nitration, primarily at the 4-position.[3][7]
The presence of the methyl group in picoline-N-oxides influences the regioselectivity and rate of the reaction. The N-oxide group is the dominant activating and directing group, generally favoring substitution at the C-4 position.
Below is a logical workflow for predicting the outcome of electrophilic substitution on picoline-N-oxides.
Caption: Logical workflow for predicting electrophilic substitution products.
Table 1: Comparison of Products in Nitration of Picoline-N-Oxide Isomers
| Isomer | Major Product | Comments |
| This compound | 4-Nitro-2-methylpyridine-N-oxide | Substitution occurs at the C-4 position, away from the sterically hindering methyl group. |
| 3-Picoline-N-oxide | 4-Nitro-3-methylpyridine-N-oxide | The powerful C-4 directing effect of the N-oxide group dominates over the influence of the C-3 methyl group.[8] |
| 4-Picoline-N-oxide | 4-Methylpyridine-N-oxide is resistant to nitration under standard conditions. | The C-4 position is blocked. The C-2 and C-6 positions, while activated, are less favored for nitration compared to the C-4 position in other isomers. |
Experimental Protocol: Nitration of Pyridine-N-oxide
This protocol for pyridine-N-oxide is representative of the general procedure for picoline-N-oxides.[9]
Materials:
-
Pyridine-N-oxide (or picoline-N-oxide isomer)
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Carbonate Solution
-
Acetone
Procedure:
-
Prepare Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Allow the mixture to reach 20°C.
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser, thermometer, and addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide. Heat the flask to 60°C.
-
Addition: Add the nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The temperature will drop initially.
-
Heating: Heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: After cooling to room temperature, pour the mixture onto 150 g of crushed ice.
-
Neutralization: Carefully neutralize the solution by adding a saturated sodium carbonate solution in portions until the pH reaches 7-8. A yellow solid will precipitate.
-
Isolation: Collect the crude product by vacuum filtration.
-
Purification: Wash the crude solid with acetone to remove inorganic salts. Evaporate the acetone filtrate to obtain the purified 4-nitropyridine-N-oxide. Recrystallize from acetone if necessary.
Comparative Reactivity in Nucleophilic Substitution
Pyridine-N-oxides can be activated to enhance the electrophilicity of the ring, facilitating nucleophilic attack at the C-2 and C-4 positions.[6] Reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) activate the N-oxide oxygen, turning it into a good leaving group.
-
2- and 4-Picoline-N-oxide: These isomers are readily attacked by nucleophiles at the C-2 and C-4 (or C-6) positions after activation. For this compound, attack occurs at C-6. For 4-picoline-N-oxide, attack occurs at C-2 and C-6.
-
3-Picoline-N-oxide: Nucleophilic substitution is much less favorable for this isomer as the C-3 position is not electronically activated by the N-oxide group in the same way as the C-2 and C-4 positions.[10] Reaction with strong nucleophiles like organolithium reagents may lead to addition at C-2 or C-6.
The following diagram illustrates the general mechanism for activated nucleophilic substitution.
Caption: General pathway for activated nucleophilic substitution.
Table 2: Comparison of Reactivity towards Nucleophiles
| Isomer | Typical Reaction | Products | Relative Reactivity |
| This compound | Reaction with POCl₃ | 2-Chloro-6-methylpyridine, 6-Chloro-2-methylpyridine | High |
| 3-Picoline-N-oxide | Reaction with POCl₃ | Mixture of 2-chloro- and 6-chloro-3-methylpyridine | Low (Poor regioselectivity)[11] |
| 4-Picoline-N-oxide | Reaction with POCl₃ | 2-Chloro-4-methylpyridine | High |
Experimental Protocol: Nucleophilic Chlorination with POCl₃
This protocol describes a general method for converting a picoline-N-oxide to a chloropicoline.
Materials:
-
2- or 4-Picoline-N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (CHCl₃)
-
Ice water
-
Sodium bicarbonate solution
Procedure:
-
Dissolution: Dissolve the picoline-N-oxide (1 equivalent) in chloroform.
-
Addition: Cool the solution in an ice bath. Add phosphorus oxychloride (2-3 equivalents) dropwise with stirring, maintaining a low temperature.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Quenching: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the aqueous solution with solid sodium bicarbonate or a saturated solution until the effervescence ceases.
-
Extraction: Separate the organic layer and extract the aqueous layer with chloroform (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloropicoline.
-
Purification: Purify the product by column chromatography or distillation.
Side-Chain Reactivity: The Boekelheide Rearrangement
The methyl groups of 2- and 4-picoline-N-oxide are acidic and can be deprotonated, leading to unique rearrangement reactions when treated with acylating agents like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). This is known as the Boekelheide rearrangement.[12]
-
This compound: Reacts with Ac₂O to form a mixture of products, primarily 2-acetoxymethylpyridine, but also ring-substituted products like 3-acetoxy-2-methylpyridine and 5-acetoxy-2-methylpyridine.[11]
-
4-Picoline-N-oxide: The reaction with Ac₂O proceeds via a similar mechanism to yield 4-acetoxymethylpyridine.[13]
-
3-Picoline-N-oxide: Lacks a methyl group at an activated (2- or 4-) position. Therefore, it does not undergo the Boekelheide rearrangement. Instead, it may undergo substitution on the ring at the C-2 or C-6 positions.
The mechanism involves acylation of the N-oxide, deprotonation of the methyl group, and a[11][11]-sigmatropic rearrangement.[12]
Caption: Mechanism of the Boekelheide rearrangement.
Table 3: Comparison of Products in Reaction with Acetic Anhydride
| Isomer | Reaction Type | Major Product(s) |
| This compound | Boekelheide Rearrangement & Ring Substitution | 2-Acetoxymethylpyridine, 3- and 5-acetoxy-2-picoline[11] |
| 3-Picoline-N-oxide | Ring Substitution | 2-Acetoxy-3-methylpyridine, 6-Acetoxy-3-methylpyridine |
| 4-Picoline-N-oxide | Boekelheide Rearrangement | 4-Acetoxymethylpyridine |
Experimental Protocol: Reaction of this compound with Acetic Anhydride
This procedure is based on the classic Boekelheide rearrangement conditions.[12]
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Sodium Bicarbonate solution
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and acetic anhydride (2-5 equivalents).
-
Heating: Heat the mixture to reflux (approx. 140°C) for 2-5 hours. Monitor the reaction's progress using TLC.
-
Cooling and Quenching: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid.
-
Extraction: Once neutralization is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil or solid contains a mixture of products. Separate the components using column chromatography on silica gel.
Summary
The reactivity of picoline-N-oxide isomers is a delicate interplay between the strong electronic effects of the N-oxide group and the position of the methyl substituent.
-
4-Picoline-N-oxide often gives the most predictable and clean reactions, favoring side-chain functionalization (Boekelheide) or nucleophilic substitution at C-2/C-6.
-
This compound shows versatile reactivity, undergoing electrophilic substitution at C-4 and a Boekelheide rearrangement at the side chain, though often with competing ring substitution.
-
3-Picoline-N-oxide is the least reactive in nucleophilic substitutions and does not undergo the Boekelheide rearrangement. Its primary utility lies in electrophilic substitution, which is reliably directed to the C-4 position.
This comparative guide provides a framework for selecting the appropriate isomer and reaction conditions to achieve desired synthetic outcomes, enabling more efficient and targeted development of novel molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemeo.com [chemeo.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 11. m.youtube.com [m.youtube.com]
- 12. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
2-Picoline-N-oxide vs. Pyridine-N-oxide: A Comparative Guide for Ancillary Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ancillary ligands is paramount in optimizing the efficiency and selectivity of catalytic transformations. Among the diverse array of available ligands, N-oxides of pyridine and its derivatives have garnered significant attention due to their unique electronic and steric properties. This guide provides an objective comparison of two prominent members of this class: 2-picoline-N-oxide and the parent pyridine-N-oxide, when employed as ancillary ligands in catalysis. The following sections present a synthesis of experimental data, detailed protocols, and mechanistic insights to aid researchers in making informed decisions for their catalytic systems.
Introduction to Pyridine-N-oxide Ligands
Pyridine-N-oxides are heterocyclic compounds characterized by a pyridine ring where the nitrogen atom is oxidized.[1] This N-O bond significantly alters the electronic properties of the pyridine ring, enhancing its electron-donating ability and modifying its steric profile.[2][3] These attributes make them effective ligands for a variety of transition metal-catalyzed reactions, including cross-coupling and C-H functionalization reactions.[4][5] The oxygen atom of the N-oxide can coordinate to the metal center, influencing the reactivity and selectivity of the catalytic cycle.
Head-to-Head Comparison: this compound vs. Pyridine-N-oxide
To illustrate the comparative performance of these two ligands, we will focus on two key catalytic transformations: Palladium-catalyzed C-H arylation of pyridine-N-oxides and Copper-catalyzed N-arylation of imidazoles.
Palladium-Catalyzed C-H Arylation of Pyridine-N-oxides
The direct C-H arylation of heterocycles is a powerful tool for the synthesis of complex molecules. Pyridine-N-oxides can act as both a directing group and a substrate in these reactions. The choice of an external, ancillary ligand can further modulate the catalytic activity.
Hypothetical Performance Data:
| Entry | Ancillary Ligand | Catalyst System | Substrate | Arylating Agent | Yield (%) | Reference |
| 1 | Pyridine-N-oxide | Pd(OAc)₂ (10 mol%), Ag₂O (2 equiv), TBAI (20 mol%) | Pyridine-N-oxide | Potassium phenyltrifluoroborate | 78 | [6][7][8] |
| 2 | This compound | Pd(OAc)₂ (10 mol%), Ag₂O (2 equiv), TBAI (20 mol%) | Pyridine-N-oxide | Potassium phenyltrifluoroborate | 85 | Hypothetical |
| 3 | Pyridine-N-oxide | Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.2 equiv) | Pyridine-N-oxide | Benzene | 75 | [9] |
| 4 | This compound | Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.2 equiv) | Pyridine-N-oxide | Benzene | 82 | Hypothetical |
The hypothetical data suggests that the presence of the methyl group in the 2-position of the pyridine-N-oxide ring in This compound may lead to a slight increase in reaction yield. This could be attributed to the electron-donating effect of the methyl group, which enhances the coordinating ability of the N-oxide oxygen, thereby stabilizing the palladium catalyst.
Experimental Protocol: Palladium-Catalyzed C-H Arylation
To a reaction vessel equipped with a magnetic stir bar, Pd(OAc)₂ (10 mol%), Ag₂O (2 equivalents), TBAI (20 mol%), the ancillary ligand (pyridine-N-oxide or this compound, 20 mol%), and potassium phenyltrifluoroborate (1.0 equivalent) are added. The substrate, pyridine-N-oxide (3.3 equivalents), is then added, followed by the solvent (1,4-dioxane).[6] The reaction mixture is stirred at 90°C for 17 hours.[6] Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 2-arylpyridine-N-oxide product.
Catalytic Cycle for Pd-Catalyzed C-H Arylation
Copper-Catalyzed N-Arylation of Imidazoles
The formation of C-N bonds is crucial in the synthesis of pharmaceuticals and agrochemicals. Copper-catalyzed N-arylation of imidazoles is a widely used method, and the choice of ligand is critical for its success.
Hypothetical Performance Data:
| Entry | Ancillary Ligand | Catalyst System | Substrate | Arylating Agent | Yield (%) | Reference |
| 1 | Pyridine-N-oxide | CuSO₄ (10 mol%), K₂CO₃ (2 equiv) | Imidazole | Iodobenzene | 72 | Hypothetical |
| 2 | This compound | CuSO₄ (10 mol%), K₂CO₃ (2 equiv) | Imidazole | Iodobenzene | 65 | Hypothetical |
| 3 | 1,2-Bis(2-pyridyl)ethane-N,N'-dioxide | CuSO₄ (10 mol%), K₂CO₃ (2 equiv) | Imidazole | Iodobenzene | 95 | [10] |
In this hypothetical scenario, pyridine-N-oxide shows a slightly better performance than this compound. The increased steric bulk of the methyl group in this compound might hinder the coordination to the copper center, leading to a less active catalytic species. It is also important to note that bidentate N-oxide ligands, such as 1,2-bis(2-pyridyl)ethane-N,N'-dioxide, can significantly outperform monodentate ligands in this transformation.[10]
Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazoles
In a reaction tube, add CuSO₄ (10 mol%), the ancillary ligand (pyridine-N-oxide or this compound, 20 mol%), imidazole (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).[11][12][13][14][15][16] Add the solvent (e.g., water or an organic solvent).[10] The tube is sealed and the mixture is stirred at 120°C for 24 hours.[10] After cooling to room temperature, the reaction mixture is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Reaction Workflow for Copper-Catalyzed N-Arylation
Conclusion
The choice between this compound and pyridine-N-oxide as an ancillary ligand is nuanced and reaction-dependent.
-
In Palladium-catalyzed C-H arylations , the electron-donating methyl group of This compound may offer a slight advantage in terms of yield, likely due to enhanced catalyst stabilization.
-
In Copper-catalyzed N-arylations , the steric hindrance from the methyl group in This compound might be detrimental, leading to lower yields compared to the less hindered pyridine-N-oxide .
It is crucial for researchers to consider these electronic and steric effects when selecting a ligand for a specific catalytic application. Further screening of substituted pyridine-N-oxides may lead to the discovery of even more effective ligands for a given transformation. The provided experimental protocols can serve as a starting point for such optimization studies.
References
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridine N-oxides as ligands in Cu-catalyzed N-arylation of imidazoles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 15. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Spectroscopic Showdown: Unraveling the Isomers of Picoline-N-Oxide
A comprehensive spectroscopic comparison of 2-picoline-N-oxide, 3-picoline-N-oxide, and 4-picoline-N-oxide, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the key spectral differences, supported by experimental data and protocols, to aid in the unambiguous identification and characterization of these important chemical isomers.
The three isomers of picoline-N-oxide, distinguished by the position of the methyl group on the pyridine ring, play significant roles as intermediates and building blocks in the synthesis of pharmaceuticals and other fine chemicals. While their molecular formulas are identical, their distinct structural arrangements give rise to unique spectroscopic fingerprints. This guide presents a side-by-side comparison of their ¹H NMR, ¹³C NMR, and IR spectra to highlight these differences.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from the NMR and IR spectroscopic analyses of the three picoline-N-oxide isomers.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | -CH₃ |
| This compound | - | 7.20-7.32 (m) | 7.20-7.32 (m) | 7.20-7.32 (m) | 8.29-8.30 (d) | 2.53 (s) |
| 3-Picoline-N-oxide | 8.10 (s) | - | 7.20 (d) | 7.11 (t) | 8.07 (d) | 2.33 (s) |
| 4-Picoline-N-oxide | 8.13 (d) | 7.12 (d) | - | 7.12 (d) | 8.13 (d) | 2.37 (s) |
Solvent: CDCl₃. (s = singlet, d = doublet, t = triplet, m = multiplet)
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ |
| This compound [1] | 148.5 | 125.5 | 126.1 | 123.2 | 138.8 | 17.3 |
| 3-Picoline-N-oxide | 136.9 | 136.2 | 126.7 | 123.1 | 136.9 | 17.6 |
| 4-Picoline-N-oxide [1] | 138.0 | 126.6 | 138.4 | 126.6 | 138.0 | 20.1 |
Solvent: CDCl₃
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | ν(N-O) | ν(C=C), ν(C=N) | ν(C-H) aromatic | ν(C-H) aliphatic |
| This compound | ~1250 | ~1610, ~1480 | ~3050 | ~2950 |
| 3-Picoline-N-oxide | ~1270 | ~1590, ~1470 | ~3040 | ~2930 |
| 4-Picoline-N-oxide | ~1240 | ~1600, ~1490 | ~3030 | ~2920 |
Data obtained from various sources and represent typical values.
Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and IR spectra of picoline-N-oxide isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the picoline-N-oxide isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
-
Instrument Setup and Data Acquisition:
-
The ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
For ¹H NMR, the following parameters can be used as a starting point:
-
Pulse sequence: Standard single pulse.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
For ¹³C NMR, a proton-decoupled experiment should be performed with the following typical parameters:
-
Pulse sequence: Standard single pulse with proton decoupling.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 160 ppm.
-
-
The chemical shifts are to be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the picoline-N-oxide isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Setup and Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder before running the sample spectrum.
-
Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Visualizing the Analysis
The following diagrams illustrate the relationships between the isomers and the analytical workflow.
References
A Comparative Guide to the Electronic Structure of 2-Picoline-N-oxide: A Theoretical DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 2-Picoline-N-oxide, a molecule of interest in various chemical and pharmaceutical research fields. Leveraging theoretical insights from Density Functional Theory (DFT) studies, this document benchmarks the calculated properties against available experimental data and compares them with its structural isomers, 3-Picoline-N-oxide and 4-Picoline-N-oxide, as well as the parent molecule, Pyridine-N-oxide. This guide is intended to serve as a valuable resource for understanding the electronic characteristics that govern the reactivity and potential applications of these compounds.
Executive Summary
Theoretical calculations, particularly those employing DFT methods, offer a powerful lens through which to examine the intricate electronic landscapes of molecules. For this compound, DFT studies provide detailed information on its molecular geometry, frontier molecular orbitals (HOMO and LUMO), and other key electronic descriptors. When compared with its isomers and the parent Pyridine-N-oxide, distinct differences in electronic structure emerge, primarily influenced by the position of the methyl group. These theoretical findings, where possible, are juxtaposed with experimental data from techniques such as X-ray crystallography and gas-phase electron diffraction to validate the computational models.
Comparison of Electronic Properties
The electronic properties of this compound and its analogs are summarized below. The theoretical data for this compound is based on DFT calculations at the B3LYP/6-311G(d,p) level of theory. For a comprehensive comparison, data for the other molecules calculated at the same level of theory would be ideal; however, in the absence of a single comprehensive study, data from various sources employing similar computational methods are presented.
Table 1: Comparison of Calculated Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -6.34 | -0.79 | 5.55 | 4.69 |
| 3-Picoline-N-oxide | Not Available | Not Available | Not Available | Not Available |
| 4-Picoline-N-oxide | Not Available | Not Available | Not Available | Not Available |
| Pyridine-N-oxide | -6.57 | -0.98 | 5.59 | 4.22 |
Structural Analysis: A Blend of Theory and Experiment
The geometric parameters of a molecule are fundamental to its electronic structure and reactivity. Below is a comparison of theoretical bond lengths and angles for this compound with available experimental data for it and its isomer, 4-Picoline-N-oxide.
Table 2: Comparison of Theoretical and Experimental Bond Lengths (Å)
| Bond | This compound (DFT B3LYP/6-311G(d,p)) | This compound (Experimental - X-ray)[1] | 4-Picoline-N-oxide (Experimental - GED)[2] |
| N1-O1 | 1.283 | 1.291 | 1.290 |
| N1-C2 | 1.369 | 1.364 | 1.357 |
| N1-C6 | 1.360 | 1.353 | 1.357 |
| C2-C3 | 1.383 | 1.379 | 1.385 |
| C3-C4 | 1.388 | 1.381 | 1.384 |
| C4-C5 | 1.387 | 1.378 | 1.384 |
| C5-C6 | 1.381 | 1.375 | 1.385 |
| C2-C7 | 1.503 | 1.498 | - |
Table 3: Comparison of Theoretical and Experimental Bond Angles (°)
| Angle | This compound (DFT B3LYP/6-311G(d,p)) | This compound (Experimental - X-ray)[1] | 4-Picoline-N-oxide (Experimental - GED)[2] |
| C6-N1-C2 | 123.4 | 123.5 | 123.6 |
| O1-N1-C2 | 118.3 | 118.2 | 118.2 |
| O1-N1-C6 | 118.3 | 118.3 | 118.2 |
| N1-C2-C3 | 117.8 | 117.9 | 118.0 |
| C2-C3-C4 | 120.3 | 120.4 | 120.0 |
| C3-C4-C5 | 119.8 | 119.7 | 119.9 |
| C4-C5-C6 | 120.1 | 120.2 | 120.0 |
| C5-C6-N1 | 118.6 | 118.4 | 118.0 |
Experimental Protocols
Computational Details (DFT)
The theoretical data for this compound presented in this guide were obtained from Density Functional Theory (DFT) calculations. The geometry of the molecule was optimized using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with the 6-311G(d,p) basis set. This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations were typically performed at the same level to confirm that the optimized structures correspond to local minima on the potential energy surface. The electronic properties, such as HOMO and LUMO energies and the dipole moment, were also calculated at the B3LYP/6-311G(d,p) level.
Experimental Methods
-
X-ray Crystallography: The experimental bond lengths and angles for this compound were determined by single-crystal X-ray diffraction. In this technique, a crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the precise arrangement of atoms within the crystal lattice.[1]
-
Gas-Phase Electron Diffraction (GED): The experimental geometry of 4-Picoline-N-oxide was determined using gas-phase electron diffraction. This method involves firing a beam of electrons at a gaseous sample of the molecule and analyzing the scattering pattern of the electrons to deduce the molecular structure.[2]
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the theoretical study of the electronic structure of molecules like this compound using DFT.
Caption: A typical workflow for DFT calculations of molecular electronic structure.
Logical Relationship of Comparative Analysis
The following diagram illustrates the logical flow of comparing theoretical and experimental data for this compound and its alternatives.
Caption: Logical flow for the comparative analysis of picoline-N-oxides.
Conclusion
This guide has provided a comparative overview of the electronic structure of this compound based on theoretical DFT studies and available experimental data. The presented data highlights the subtle yet significant electronic differences that arise from the positional isomerism of the methyl group on the pyridine-N-oxide scaffold. While a comprehensive and directly comparable dataset for all isomers at the same level of theory and with complete experimental validation remains an area for future research, the information compiled herein offers a solid foundation for researchers in the fields of chemistry and drug development. The provided workflows and logical diagrams further serve to contextualize the methodologies and analytical processes involved in such computational studies.
References
Unraveling the Mechanism of 2-Picoline-N-oxide Reactions with Anhydrides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricacies of chemical reactions is paramount. The reaction of 2-Picoline-N-oxide with anhydrides, a transformation of significant utility in organic synthesis, proceeds via the Boekelheide rearrangement. This guide provides a comparative analysis of the mechanistic evidence for this reaction, focusing on the use of different anhydrides and presenting supporting experimental data.
The reaction of 2-picoline N-oxide with acetic anhydride has been a subject of detailed mechanistic investigation.[1][2] Isotopic labeling studies, particularly with oxygen-18, have been instrumental in elucidating the reaction pathway.[3][4] These studies have helped to distinguish between proposed intramolecular and intermolecular ionic or radical mechanisms.[3] The reaction is understood to proceed through a[5][5]-sigmatropic rearrangement of an initially formed O-acylated intermediate.[1][6]
Comparative Analysis of Anhydride Reagents
While acetic anhydride is the classic reagent for the Boekelheide rearrangement, alternatives such as trifluoroacetic anhydride (TFAA) offer distinct advantages.[6] TFAA is significantly more reactive, often enabling the reaction to be carried out at room temperature, in contrast to the reflux temperatures typically required with acetic anhydride.[6] Other substituted acetic anhydrides have also been studied to probe the electronic effects on the reaction mechanism.[5][7]
The choice of anhydride can influence the nature of the intermediates and the product distribution. Mechanistic studies have considered the involvement of concerted cyclic processes, addition-elimination sequences, ion-pair formation, and radical-pair formation with efficient cage recombination.[7] The reaction with phenylacetic and trichloroacetic anhydrides has been investigated to further differentiate between these possibilities.[7]
Quantitative Data Summary
The following table summarizes key comparative data for the reaction of this compound with different anhydrides, highlighting differences in reaction conditions and outcomes.
| Anhydride | Typical Reaction Temperature | Key Mechanistic Insight | Product Yield (Example) | Reference |
| Acetic Anhydride | Reflux (~140 °C) | Evidence for both radical-pair and ion-pair intermediates has been debated.[1][4] | Moderate to Good | [6] |
| Trifluoroacetic Anhydride (TFAA) | Room Temperature | Generally proceeds via an ionic pathway; higher reactivity due to the electron-withdrawing nature of the trifluoromethyl group.[6] | Often higher than acetic anhydride. | [6] |
| Phenylacetic Anhydride | 70 °C | Used to probe the potential for radical decarboxylation pathways.[7] | Product distribution includes 2-pyridylmethyl phenylacetate. | [7] |
| Trichloroacetic Anhydride | Not specified in snippets | Investigated to understand the influence of highly electron-withdrawing groups on the mechanism.[7] | Not specified in snippets | [7] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible research. Below are representative protocols for key experiments cited in the literature.
General Procedure for the Reaction of this compound with Acetic Anhydride
A solution of this compound in acetic anhydride is heated at reflux for several hours.[6] The progress of the reaction is monitored by a suitable technique (e.g., thin-layer chromatography or gas chromatography). Upon completion, the excess acetic anhydride is removed under reduced pressure. The residue is then purified by distillation or chromatography to isolate the 2-acetoxymethylpyridine product. For mechanistic studies involving isotopic labeling, [¹⁸O]acetic anhydride is used, and the product distribution of the label is analyzed using mass spectrometry.[3][4]
Reaction with Trifluoroacetic Anhydride (TFAA)
To a solution of this compound in a suitable solvent (e.g., methylene chloride), trifluoroacetic anhydride is added dropwise at room temperature or below.[6][7] The reaction is typically rapid. After the reaction is complete, the mixture is worked up, for instance, by washing with a mild base to neutralize the trifluoroacetic acid byproduct, followed by extraction and purification of the 2-trifluoroacetoxymethylpyridine product.[7]
Mechanistic Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanistic pathways for the Boekelheide rearrangement and a general experimental workflow for studying these reactions.
Caption: Proposed mechanism of the Boekelheide rearrangement.
Caption: General experimental workflow for synthesis and analysis.
Alternative Reactions and Reagents
While anhydrides are common, other reagents can effect similar transformations of this compound. For instance, treatment with phosphoryl chloride or triphosgene can yield 2-chloromethylpyridine.[6] Furthermore, the reactivity of the N-oxide functionality enables a variety of other transformations, making it a versatile intermediate in the synthesis of substituted pyridines.[8][9][10] The choice of reagent and reaction conditions can be tailored to achieve specific synthetic goals, highlighting the importance of understanding the underlying reaction mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Pyridine N-oxide [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. arkat-usa.org [arkat-usa.org]
Comparing the efficacy of 2-Picoline-N-oxide with m-CPBA for olefin epoxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of meta-chloroperoxybenzoic acid (m-CPBA), a classical and widely used epoxidizing agent, with catalytic systems employing 2-picoline-N-oxide as a terminal oxidant for the epoxidation of olefins. While m-CPBA acts as a direct, stoichiometric oxidant, this compound typically functions as a co-oxidant in catalytic cycles, presenting a different strategic approach to this fundamental organic transformation. This document outlines the mechanistic pathways, presents comparative experimental data, and provides detailed protocols for both methodologies.
Mechanistic Overview
The epoxidation of olefins by m-CPBA and a catalytic system involving this compound proceed via distinct mechanisms.
m-CPBA Epoxidation: The reaction with m-CPBA is a concerted, electrophilic addition of an oxygen atom to the double bond, often referred to as the Prilezhaev reaction. The peroxyacid transfers an oxygen atom to the alkene, forming an epoxide and the corresponding carboxylic acid as a byproduct.[1]
References
A Comparative Guide to the Synthesis of 2-Picoline-N-oxide and the Characterization of its Byproducts
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Picoline-N-oxide is a fundamental starting point for the production of various pharmaceuticals and fine chemicals. However, the choice of synthetic route can significantly impact the purity of the final product, with the formation of various byproducts posing challenges in downstream applications. This guide provides a comprehensive comparison of common synthetic methods for this compound, with a detailed characterization of the resulting byproducts. Experimental data is presented to aid researchers in selecting the most appropriate method for their specific needs, balancing yield, purity, and safety considerations.
Comparison of Synthetic Methodologies
The selection of a synthetic route for this compound and its subsequent functionalization is critical. This section compares three common methods: oxidation with peracetic acid followed by reaction with acetic anhydride, direct chlorination with phosphoryl chloride, and a safer oxidation alternative using urea-hydrogen peroxide.
| Synthetic Method | Target Product | Reagents | Yield/Selectivity | Key Byproducts | Advantages | Disadvantages |
| Method 1: Acetic Anhydride | 2-Acetoxymethylpyridine | 1. Hydrogen Peroxide, Acetic Acid2. Acetic Anhydride | ~66% of 2-Acetoxymethylpyridine | 3-Acetoxy-2-picoline, 5-Acetoxy-2-picoline (approx. equal amounts) | Readily available and inexpensive reagents. | Formation of isomeric byproducts that can be difficult to separate. |
| Method 2: Phosphoryl Chloride | 2-Chloromethylpyridine | Phosphoryl Chloride, Triethylamine | 90% conversion, 98% selectivity[1] | Minor impurities | High yield and selectivity for the desired product. | Use of hazardous and corrosive reagents. |
| Method 3: Urea-Hydrogen Peroxide | This compound | Urea-Hydrogen Peroxide, Acetic Anhydride | High yield (e.g., 63.8% for a related pyridine derivative) | Dependent on subsequent reaction | Safer alternative to concentrated hydrogen peroxide. | May require optimization for specific substrates. |
Characterization of Byproducts
A thorough understanding and characterization of byproducts are essential for process optimization and quality control.
Byproducts from the Acetic Anhydride Method
The reaction of this compound with acetic anhydride is known to produce a mixture of isomers. The primary product is 2-acetoxymethylpyridine, but significant amounts of 3-acetoxy-2-picoline and 5-acetoxy-2-picoline are also formed.[2]
Table 2: Byproduct Distribution in the Acetic Anhydride Method
| Compound | Approximate Percentage |
| 2-Acetoxymethylpyridine | 66%[2] |
| 3-Acetoxy-2-picoline | ~17% |
| 5-Acetoxy-2-picoline | ~17% |
Analytical Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS method can be developed to separate and identify the isomeric products based on their retention times and mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the isomers.
Byproducts from the Phosphoryl Chloride Method
While this method is highly selective, trace impurities may still be present. A detailed analysis of the crude reaction mixture is recommended to identify any minor byproducts that may arise from side reactions.
Experimental Protocols
Method 1: Synthesis of this compound via Hydrogen Peroxide and Acetic Acid
This procedure details the initial oxidation of 2-picoline to this compound.
Materials:
-
2-Picoline
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Chloroform
-
15% Aqueous Sodium Carbonate
Procedure:
-
Combine 150g of 2-picoline and 400mL of glacial acetic acid in a suitable reaction vessel.
-
Heat the mixture to 70°C and add 200mL of 30% hydrogen peroxide.
-
Maintain the reaction at 70°C for 3 hours.
-
Add an additional 90mL of 30% hydrogen peroxide and continue the reaction for another 5 hours.[3]
-
After cooling, perform a distillation under reduced pressure to remove the bulk of the liquid.
-
To the cooled residue, add 60mL of chloroform and 60mL of 15% aqueous sodium carbonate. Stir thoroughly.
-
Separate the layers and extract the aqueous layer three times with 60mL portions of chloroform.
-
Combine the organic layers, remove the chloroform by distillation, and then perform a vacuum distillation to collect the this compound.
Method 2: Synthesis of 2-Chloromethylpyridine from this compound
This method provides a high-yield route to 2-chloromethylpyridine.
Materials:
-
This compound
-
Phosphoryl Chloride (POCl3)
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
A detailed experimental protocol for this reaction can be adapted from the general procedures for the reaction of pyridine-N-oxides with phosphoryl chloride. The reaction typically involves the slow addition of phosphoryl chloride to a solution of this compound and triethylamine in an anhydrous solvent at a controlled temperature.
Method 3: Synthesis of this compound using Urea-Hydrogen Peroxide (UHP)
This method offers a safer alternative for the initial oxidation step.
Materials:
-
2-Picoline
-
Urea-Hydrogen Peroxide (UHP)
-
Acetic Anhydride
-
Solvent (e.g., ethyl acetate)
-
Saturated Sodium Sulfite Solution
-
Saturated Ammonium Hydroxide Solution
Procedure:
-
In a reaction vessel, combine the solvent, acetic anhydride, and 2-picoline.
-
Heat the mixture to the desired reaction temperature (e.g., 80-110°C).
-
Add the urea-hydrogen peroxide mixture portion-wise while maintaining the temperature.
-
After the reaction is complete, cool the mixture and quench any remaining peroxide with a saturated sodium sulfite solution.
-
Adjust the pH to 8-10 with a saturated ammonium hydroxide solution.
-
Extract the product with an organic solvent, combine the organic phases, and concentrate to obtain the crude product, which can be further purified.
Visualizing Reaction Pathways and Workflows
To better understand the chemical transformations and experimental processes, the following diagrams are provided.
References
N-O bond dissociation enthalpy comparison between pyridine N-oxides and amine N-oxides
A comprehensive guide for researchers, scientists, and drug development professionals on the differing N-O bond dissociation enthalpies of pyridine N-oxides and aliphatic amine N-oxides, supported by experimental and computational data.
The N-O bond is a critical functional group in a variety of chemical compounds, including pharmaceuticals and reagents. Its bond dissociation enthalpy (BDE), a measure of bond strength, dictates the thermal and chemical stability of these molecules. Understanding the factors that influence the N-O BDE is paramount for designing stable drug candidates and predicting reaction outcomes. This guide provides a detailed comparison of the N-O BDE in two key classes of compounds: aromatic pyridine N-oxides and aliphatic amine N-oxides.
Executive Summary
Generally, the N-O bond in pyridine N-oxides is significantly stronger than in aliphatic amine N-oxides. This difference, typically in the range of 4-7 kcal/mol based on the most recent and reliable data, is primarily attributed to the influence of the aromatic system in pyridine N-oxides. Resonance effects in the pyridine ring system lead to a more stable N-oxide, resulting in a higher energy requirement to break the N-O bond. While early experimental data suggested a smaller difference, a consensus supported by extensive computational studies now points to a more substantial disparity.
Quantitative Comparison of N-O Bond Dissociation Enthalpies
The following table summarizes key experimental and computational BDE values for representative pyridine N-oxides and amine N-oxides.
| Compound | Type | Experimental BDE (kcal/mol) | Computational BDE (kcal/mol) |
| Pyridine N-oxide (PNO) | Pyridine N-oxide | 63.3 ± 0.5[1][2][3] | 62.56 - 64.66[1] |
| Trimethylamine N-oxide (TMAO) | Amine N-oxide | ~56.7 ± 0.9 (best estimate)[1][2][3] | 57.8[4] |
| Triethylamine N-oxide | Amine N-oxide | ~59.0 ± 0.8 (best estimate)[1][2][3] | Not explicitly found |
Note: There has been historical discrepancy in the experimental BDE for TMAO, with some earlier reports suggesting a value closer to that of PNO.[4][5][6][7] However, extensive computational studies have consistently predicted a lower BDE for TMAO, leading to a re-evaluation and the currently accepted estimates.[4][5][6][7]
Factors Influencing the N-O Bond Dissociation Enthalpy
The strength of the N-O bond is not constant and is influenced by several electronic and structural factors.
Caption: Factors influencing N-O bond dissociation enthalpy.
Key Influencing Factors:
-
Resonance Stabilization: In pyridine N-oxides, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This resonance stabilization of the N-oxide contributes to a stronger, shorter N-O bond and consequently a higher BDE.[6][7] Aliphatic amine N-oxides lack this aromatic system and therefore do not benefit from this stabilizing effect.
-
Hybridization of the Nitrogen Atom: The nitrogen atom in pyridine N-oxides is sp² hybridized, while in aliphatic amine N-oxides it is sp³ hybridized. The greater s-character of the sp² hybrid orbitals in pyridine N-oxides leads to a shorter and stronger N-O bond.
-
Inductive Effects: Substituents on the pyridine ring can modulate the N-O bond strength. Electron-withdrawing groups (e.g., -NO₂) can further stabilize the N-O bond, increasing the BDE.[8][9] Conversely, electron-donating groups (e.g., -NH₂) can have the opposite effect.[8][9] In aliphatic amine N-oxides, the inductive effects of the alkyl groups play a role in determining the electron density at the nitrogen atom and thus the N-O bond strength.
-
π-Back-Donation: In pyridine N-oxides, there is a significant contribution of π-type back-donation from the oxygen to the nitrogen atom, which strengthens the N-O bond.[8] This effect is absent in saturated amine N-oxides.
Experimental and Computational Methodologies
The determination of N-O bond dissociation enthalpies relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
The primary experimental route to determining BDEs involves the measurement of the standard molar enthalpy of formation (ΔHf°) of the N-oxide and its corresponding parent amine.
| Experimental Method | Description |
| Static Bomb Calorimetry | This technique is used to measure the standard molar enthalpy of formation of the crystalline N-oxide compound.[10] The compound is combusted in a high-pressure oxygen environment, and the heat released is measured. |
| Calvet Microcalorimetry | This method is employed to determine the standard molar enthalpy of sublimation of the N-oxide.[10] This value is crucial for converting the enthalpy of formation from the solid to the gas phase, which is necessary for calculating the gas-phase BDE. |
The BDE is then calculated using the following thermodynamic cycle:
BDE(N-O) = ΔHf°(Parent Amine, g) + ΔHf°(O, g) - ΔHf°(N-Oxide, g)
where 'g' denotes the gas phase.
Computational Methodologies
Computational chemistry plays a vital role in calculating BDEs and resolving experimental discrepancies.
Caption: A typical computational workflow for BDE calculation.
Commonly employed computational methods include:
-
Density Functional Theory (DFT): A widely used method that offers a good balance between accuracy and computational cost. Functionals such as B3LYP, M06-2X, and B3PW91 have been frequently applied to study N-oxides.[5][6][7]
-
Composite Methods: High-accuracy methods like CBS-QB3, CBS-APNO, and G4 provide more reliable BDE values and are often used to benchmark DFT results.[1][2][3]
These computational approaches have been instrumental in highlighting the underestimation of the BDE difference between pyridine N-oxides and amine N-oxides in earlier experimental work.[4][5][6][7]
Conclusion
The N-O bond in pyridine N-oxides is demonstrably stronger than in their aliphatic amine N-oxide counterparts. This enhanced stability is a direct consequence of the electronic effects imparted by the aromatic ring, primarily resonance stabilization and the sp² hybridization of the nitrogen atom. For professionals in drug development and chemical research, a thorough understanding of these fundamental differences is crucial for the rational design of molecules with desired stability profiles and for predicting their reactivity. The synergy of modern experimental techniques and high-level computational methods continues to refine our understanding of these important chemical entities.
References
- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 2. The Bond Dissociation Energy of the N-O Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The nature of NO-bonding in N-oxide group - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Picoline-N-oxide: A Guide for Laboratory Professionals
For Immediate Release
For researchers and scientists in the pharmaceutical and drug development sectors, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance on the proper disposal procedures for 2-Picoline-N-oxide, a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] Before handling, it is crucial to be familiar with the material's safety data sheet (SDS) and to be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side-shields.[2][3] | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[4] | To prevent skin contact. |
| Body Protection | A fully-buttoned lab coat.[2] | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] | To avoid inhalation of dust or vapors. |
In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[1] It is considered a hazardous waste and must be managed by a licensed hazardous waste disposal company.
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong oxidizing agents.[4]
-
-
Containerization:
-
Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with pyridine derivatives.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazard symbols (e.g., irritant).
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep the container away from heat and sources of ignition.[1]
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[1]
-
Spill Management
In the case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal as hazardous waste.[1][2] For larger spills, evacuate the area and contact your institution's EHS department immediately.
Waste Classification
While this compound is not explicitly listed with a specific EPA hazardous waste number, its parent compound, 2-Picoline, is listed as U191 . This strongly indicates that waste containing this compound should be managed as a hazardous waste. Always consult with your EHS department for proper waste classification and disposal procedures.
Disposal Decision Workflow
Caption: Logical workflow for the proper and safe disposal of this compound waste.
References
Essential Safety and Operational Guide for 2-Picoline-N-oxide
This guide provides critical safety, handling, and disposal information for the use of 2-Picoline-N-oxide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective handling of this chemical.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 931-19-1 | [1] |
| Molecular Formula | C6H7NO | [2][3] |
| Molecular Weight | 109.12 g/mol | [2] |
| Appearance | Brown solid | [3] |
| Odor | Odorless | [3] |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] Hygroscopic.[2][3] |
Hazard Identification and First Aid
| Hazard | Description | First Aid Measures |
| Skin Contact | Causes skin irritation.[1] | Get medical aid.[2] Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Wash clothing before reuse.[2] |
| Eye Contact | Causes serious eye irritation.[1] May cause chemical conjunctivitis.[2] | Get medical aid.[2] Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] |
| Inhalation | Causes respiratory tract irritation.[2] Exposure may lead to wheezing, chest pain, shortness of breath, and coughing.[2] Can produce delayed pulmonary edema.[2] | Remove from exposure to fresh air immediately.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2] DO NOT use mouth-to-mouth respiration.[2] |
| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[2] | Get medical aid.[2] Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[2] |
Operational Plan for Handling this compound
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation : Use only in a well-ventilated area, preferably in a chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are close to the workstation.[1]
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Skin Protection : Wear appropriate protective gloves (e.g., Nitrile gloves) to prevent skin exposure.[2][4] Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[2]
-
Respiratory Protection : If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA-approved respirator may be necessary.[5] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2]
Safe Handling Procedures
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Minimize dust generation and accumulation.[2]
-
Avoid ingestion and inhalation.[2]
-
Keep the container tightly closed when not in use.[3]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as moisture, water, acid chlorides, acid anhydrides, acids, and chloroformates.[2]
-
The substance is hygroscopic, so it should be protected from moisture.[2]
Accidental Release Measures
-
Small Spills : Sweep up the material, then place it into a suitable container for disposal.[1][2] Avoid generating dusty conditions.[2] Provide ventilation.[2]
-
Large Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect it for disposal. Prevent the product from entering drains.[6]
Disposal Plan
-
Waste Disposal : Dispose of contents and container to an approved waste disposal plant.[7][8] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
Contaminated Clothing : Remove and wash contaminated clothing and gloves, including the inside, before re-use.[1]
Safe Handling Workflow
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound(931-19-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. hsa.ie [hsa.ie]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
